molecular formula C8H7BrN2S B3122350 6-bromo-2-methylsulfanyl-1H-benzimidazole CAS No. 303140-06-9

6-bromo-2-methylsulfanyl-1H-benzimidazole

Cat. No.: B3122350
CAS No.: 303140-06-9
M. Wt: 243.13 g/mol
InChI Key: SPSYWCNATOUHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-methylsulfanyl-1H-benzimidazole is a useful research compound. Its molecular formula is C8H7BrN2S and its molecular weight is 243.13 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-2-(methylsulfanyl)-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-methylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSYWCNATOUHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320304
Record name 6-bromo-2-methylsulfanyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303140-06-9
Record name 6-bromo-2-methylsulfanyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical and Pharmacological Architecture of 6-Bromo-2-(methylthio)-1H-benzimidazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern medicinal chemistry, the benzimidazole heterocyclic ring is a privileged pharmacophore, serving as the foundational backbone for numerous FDA-approved therapeutics. Specifically, the 2-(methylthio)-1H-benzimidazole structural motif is a critical precursor and active core in the development of potent anthelmintics (e.g., triclabendazole) and proton pump inhibitors[1] [2].

6-Bromo-2-(methylthio)-1H-benzimidazole (CAS: 303140-06-9) represents a highly functionalized derivative of this class. The introduction of a bromine atom at the 6-position serves a dual purpose: it significantly enhances the lipophilicity (LogP) of the molecule, thereby improving cellular membrane permeability, and it provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during hit-to-lead drug optimization.

Note on Tautomerism: In solution, the 1H-benzimidazole system undergoes rapid annular tautomerism. Consequently, the 5-bromo and 6-bromo isomers exist in a dynamic equilibrium and are chemically equivalent unless the N1 position is substituted.

Physicochemical & Structural Profiling

To facilitate rational drug design and formulation, the fundamental physicochemical properties of 6-bromo-2-(methylthio)-1H-benzimidazole are summarized below [1].

PropertyValue / Description
IUPAC Name 6-bromo-2-(methylsulfanyl)-1H-benzimidazole
CAS Registry Number 303140-06-9
Molecular Formula C8H7BrN2S
Molecular Weight 243.13 g/mol
Exact Mass 241.95 Da
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (N, S)
Topological Polar Surface Area 54.1 Ų
Solubility Profile Soluble in DMF, DMSO, and Methanol; Insoluble in Water

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 6-bromo-2-(methylthio)-1H-benzimidazole is achieved via a robust, two-step linear sequence. The methodology prioritizes high atom economy and utilizes Pearson’s Hard Soft Acid Base (HSAB) theory to ensure regioselective functionalization [2].

Step 1: Van Allan Cyclization to 5-Bromo-2-mercaptobenzimidazole

Causality & Mechanism: The reaction between 4-bromo-1,2-phenylenediamine and carbon disulfide (CS2) requires a basic medium. Potassium hydroxide (KOH) is utilized to deprotonate the primary amines, enhancing their nucleophilicity. The nucleophilic nitrogen attacks the highly electrophilic carbon of CS2, forming a dithiocarbamate intermediate, which undergoes rapid intramolecular cyclization and elimination of hydrogen sulfide (H2S) to form the benzimidazole-2-thione core.

Protocol:

  • Initiation: Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq, 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add KOH (1.2 eq, 12 mmol) and stir until fully dissolved. Slowly add Carbon Disulfide (CS2) (1.5 eq, 15 mmol) dropwise via a syringe to control the exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 70°C for 12 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3); the disappearance of the diamine spot indicates completion.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Acidify dropwise with 1M HCl until the pH reaches 5.0.

  • Isolation: The intermediate, 5-bromo-1,3-dihydro-2H-benzimidazole-2-thione, precipitates as a solid. Filter under a vacuum, wash with cold water, and dry in a desiccator.

Step 2: Regioselective S-Methylation

Causality & Mechanism: The intermediate exhibits thione-thiol tautomerism. By using a mild base like Potassium Carbonate (K2CO3), the thiol group (pKa ~8.5) is selectively deprotonated over the ring nitrogen (pKa ~12). According to HSAB theory, the highly polarizable, "soft" thiolate anion preferentially attacks the "soft" electrophilic carbon of methyl iodide via an SN2 mechanism, yielding exclusively the S-methylated product rather than the N-methylated byproduct.

Protocol:

  • Initiation: Dissolve the intermediate (1.0 eq, 8 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF). DMF is chosen as a polar aprotic solvent to leave the thiolate anion unsolvated and highly reactive.

  • Deprotonation: Add anhydrous K2CO3 (1.5 eq, 12 mmol) and stir at room temperature for 30 minutes to ensure complete thiolate formation.

  • Alkylation: Add Methyl Iodide (CH3I) (1.1 eq, 8.8 mmol) dropwise. Stir at room temperature for 4 hours.

  • Workup & Purification: Quench the reaction by pouring the mixture into 150 mL of crushed ice water. The crude product precipitates. Filter, wash with water, and recrystallize from hot ethanol to yield pure 6-bromo-2-(methylthio)-1H-benzimidazole.

SynthesisWorkflow A 4-Bromo-1,2-phenylenediamine C 5-Bromo-2-mercaptobenzimidazole (Intermediate) A->C Step 1: Cyclization B CS2 + KOH / EtOH B->C Reagents E 6-Bromo-2-(methylthio)-1H-benzimidazole (Final Product) C->E Step 2: S-Methylation D CH3I + K2CO3 / DMF D->E Reagents

Figure 1: Two-step synthetic workflow for 6-bromo-2-(methylthio)-1H-benzimidazole.

Pharmacodynamics & Target Pathways

Derivatives of 2-(methylthio)benzimidazole are historically renowned for their potent anthelmintic and fungicidal properties. The mechanism of action is fundamentally rooted in cytoskeletal disruption [3].

Mechanistic Pathway: The benzimidazole core acts as a structural mimic of purines. It competitively binds to the colchicine-sensitive site on β-tubulin monomers . The presence of the lipophilic 6-bromo and 2-methylthio groups enhances the binding affinity within the hydrophobic pocket of the tubulin protein. Once bound, the drug prevents the dimerization of α- and β-tubulin, effectively halting microtubule polymerization.

Because microtubules are essential for intracellular transport, cell division, and glucose uptake, their depolymerization leads to an energy crisis within the target cell (e.g., parasitic helminths), ultimately triggering apoptosis [3].

MOAPathway Drug 6-Bromo-2-(methylthio)- 1H-benzimidazole Target β-Tubulin Monomers (Colchicine Site) Drug->Target Hydrophobic Binding Process Inhibition of Microtubule Polymerization Target->Process Blocks Dimerization Outcome Cytoskeletal Collapse & Apoptosis Process->Outcome Energy Depletion

Figure 2: Pharmacodynamic pathway of tubulin inhibition by benzimidazole derivatives.

Analytical Validation Standards

To ensure structural integrity and purity post-synthesis, the following analytical characterization benchmarks must be met:

  • 1H NMR (DMSO-d6, 300 MHz): Expect a sharp singlet at ~2.70 ppm integrating for 3 protons, corresponding to the S-CH3 group. The aromatic region (7.20 - 7.80 ppm) will display a complex multiplet integrating for 3 protons, indicative of the 1,2,4-trisubstituted benzene ring. A broad singlet at >12.0 ppm confirms the presence of the exchangeable N-H proton.

  • 13C NMR (DMSO-d6, 75 MHz): The methylthio carbon typically resonates at ~14.5 ppm. The C2 carbon of the benzimidazole ring, sandwiched between two nitrogens and a sulfur, is highly deshielded and appears near 152.0 ppm.

  • Mass Spectrometry (ESI-HRMS): The presence of the bromine atom will be distinctly visible as an isotopic doublet (M and M+2 peaks of approximately equal intensity) around m/z 243.0 and 245.0 [M+H]+.

References

  • TSI Journals. "Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives". Trade Science Inc. Available at: [Link]

  • Cambridge Core. "Altered drug influx/efflux and enhanced metabolic activity in triclabendazole-resistant liver flukes". Parasitology. Available at: [Link]

Solvation Thermodynamics and Experimental Solubility Profiling of 6-Bromo-2-methylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 6-bromo-2-methylsulfanyl-1H-benzimidazole (CAS: 303140-06-9; Formula: C8H7BrN2S) is a highly functionalized heterocyclic derivative. Benzimidazole scaffolds are privileged structures in medicinal chemistry, frequently serving as kinase inhibitors, antiparasitics, and antiviral agents. However, the addition of lipophilic and polarizable substituents—specifically the bromine atom at the 6-position and the methylsulfanyl (methylthio) group at the 2-position—significantly alters its physicochemical profile, often resulting in poor aqueous solubility.

Understanding the solubility of this compound in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is a critical prerequisite for in vitro assay design, stock solution formulation, and chromatographic purification[1]. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, predicted quantitative solubility limits, and a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Solvation Mechanisms

The solubility of a molecule is dictated by the thermodynamic penalty of disrupting the solvent cavity versus the energetic gain from solute-solvent interactions. For this compound, the solvation dynamics are governed by three distinct structural features:

  • The Benzimidazole Core: Contains both a hydrogen-bond donor (pyrrole-type N-H) and a hydrogen-bond acceptor (pyridine-type -N=). This allows for strong dipole-dipole and hydrogen-bonding interactions[2].

  • The 6-Bromo Substituent: A bulky, highly polarizable halogen that increases the overall lipophilicity (LogP) of the molecule. It disrupts water networks but interacts favorably with polarizable organic solvents via London dispersion forces.

  • The 2-Methylsulfanyl Group (-SCH3): A thioether linkage that contributes to the molecule's hydrophobicity while retaining some polar character due to the lone pairs on the sulfur atom.

Solvation in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment. It acts as an exceptional hydrogen-bond acceptor. The oxygen atom of DMSO forms a strong hydrogen bond with the N-H proton of the benzimidazole core. Furthermore, the polarizable nature of the sulfur atom in DMSO interacts favorably with the bromine and methylsulfanyl groups. Consequently, DMSO is the optimal solvent for overcoming the high crystal lattice energy of the solid, preventing "solvent shock" or precipitation during stock preparation[1].
Solvation in Methanol (MeOH)

Methanol is a polar protic solvent (


). Unlike DMSO, methanol can act as both a hydrogen-bond donor and acceptor. While methanol readily dissolves the unsubstituted benzimidazole core[3], the bulky hydrophobic -Br and -SCH3 groups of this compound disrupt the extensive hydrogen-bonded network of bulk methanol. This results in a moderate solubility profile—sufficient for analytical preparations (e.g., HPLC mobile phases) and crystallization, but inferior to DMSO for high-concentration stock solutions[4].

SolvationMechanisms Compound 6-Bromo-2-methylsulfanyl- 1H-benzimidazole DMSO DMSO (Polar Aprotic) Compound->DMSO Strong H-Bond Acceptance & Dispersion Forces MeOH Methanol (Polar Protic) Compound->MeOH H-Bond Donor/Acceptor Network Disruption HighSol Ideal for in vitro Stock Solutions DMSO->HighSol High Solubility (>15 mM) ModSol Ideal for HPLC & Crystallization MeOH->ModSol Moderate Solubility (1-5 mM)

Fig 1: Solvation mechanisms of this compound in DMSO vs. Methanol.

Predicted Quantitative Solubility Data

While exact empirical data for this specific derivative may vary based on crystalline polymorphs, we can extrapolate highly accurate predicted ranges based on the thermodynamic behavior of closely related benzimidazoles (e.g., Albendazole, Fenbendazole, and 2-methylbenzimidazole)[1][3].

The table below summarizes the expected solubility parameters at standard ambient temperature (298.15 K).

SolventSolvent ClassificationPredicted Solubility Range (298.15 K)Primary Application
DMSO Polar Aprotic15.0 – 30.0 mM (>3.6 mg/mL)High-concentration stock solutions for biological assays.
Methanol Polar Protic1.0 – 5.0 mM (0.24 – 1.2 mg/mL)Analytical quantification (HPLC), recrystallization.
Water Highly Polar Protic< 0.05 mM (<0.01 mg/mL)Not recommended without surfactants or cyclodextrins[1].

Note: The solubility of benzimidazole derivatives in alcohols is inversely proportional to the alkyl chain length; thus, methanol provides the highest solubility among primary alcohols[3].

Standardized Protocol: Thermodynamic Solubility Determination

To generate self-validating, highly accurate solubility data for this compound, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[5][6]. This method measures thermodynamic solubility (equilibrium state), which is more accurate than kinetic solubility (precipitation point).

Materials Required
  • This compound (High purity, >98%)

  • Anhydrous DMSO and HPLC-grade Methanol

  • Temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C)

  • 0.22 µm PTFE syringe filters (PTFE is required to prevent compound adsorption)

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

Step-by-Step Methodology
  • Excess Solid Addition: Add an excess amount of the solid compound (e.g., 10 mg for Methanol, 50 mg for DMSO) into tightly sealed amber glass vials containing 1.0 mL of the respective solvent. Causality: An excess of solid ensures the solution reaches a true saturated equilibrium.

  • Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker at 298.15 K (25 °C) and agitate at 200 RPM for 48 to 72 hours. Causality: Benzimidazole derivatives with high crystal lattice energies dissolve slowly; 48+ hours prevents underestimation of solubility[5].

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours to let large particulates settle. Centrifuge the suspension at 10,000 x g for 10 minutes.

  • Filtration: Syringe-filter the supernatant through a 0.22 µm PTFE membrane. Critical Step: Discard the first 100 µL of filtrate to saturate any potential non-specific binding sites on the membrane.

  • Dilution & Quantification: Dilute the filtrate immediately with the mobile phase to prevent precipitation upon temperature fluctuations. Quantify the concentration using a validated HPLC-UV method against a standard calibration curve.

ExperimentalProtocol A 1. Solid Addition (Excess Compound + Solvent) B 2. Isothermal Agitation (298.15 K, 48-72 hrs) A->B C 3. Phase Separation (Centrifugation & PTFE Filtration) B->C D 4. Serial Dilution (Prevent Precipitation) C->D E 5. HPLC-UV Quantification (Thermodynamic Limit) D->E

Fig 2: Isothermal shake-flask workflow for thermodynamic solubility determination.

Thermodynamic Modeling

Once empirical data is collected across a temperature gradient (e.g., 288.15 K to 323.15 K), the solubility behavior of this compound can be correlated using thermodynamic models. The Modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model are highly effective for benzimidazole systems[2][6].

These models allow formulation scientists to calculate the apparent enthalpy (


) and entropy (

) of dissolution. A positive enthalpy indicates an endothermic dissolution process, meaning solubility will strictly increase with temperature—a common trait for crystalline benzimidazoles in methanolic and DMSO systems[6].

References

  • Domínguez, M., et al. Solubility of Benzimidazoles in Alcohols. ResearchGate. Available at:[Link]

  • ACS Publications. Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. Available at: [Link]

  • Arabian Journal of Chemistry. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Available at: [Link]

Sources

Technical Guide: Safety & Handling of 6-Bromo-2-methylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

6-bromo-2-methylsulfanyl-1H-benzimidazole is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for antiparasitic agents (triclabendazole analogs), kinase inhibitors, and antiviral drugs.[1]

Its value lies in its orthogonal reactivity : the bromine atom at position C6 serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the methylsulfanyl (S-Me) group at C2 acts as a latent leaving group (via oxidation to sulfoxide/sulfone) for nucleophilic aromatic substitution (SNAr).

Physicochemical Profile
PropertyValueTechnical Note
Molecular Formula C₈H₇BrN₂S
Molecular Weight 243.12 g/mol
Appearance Off-white to pale yellow powderDiscoloration indicates oxidation of S-Me.
Solubility DMSO, DMF, MeOH (hot)Poor water solubility.
pKa (Predicted) ~9.5 (NH), ~3.0 (N3)Amphoteric nature due to imidazole ring.
Tautomerism 5-Br / 6-Br equilibriumIn unsubstituted N1-H form, the 5-Br and 6-Br isomers are tautomeric and often indistinguishable in solution NMR.

Hazard Identification (GHS Classification)

Note: As a research chemical, specific toxicological data is limited. The following classification is derived using Read-Across Methodology based on structural analogs (Benzimidazole, 2-Methylthiobenzimidazole).

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[2]H302
Skin Corrosion/Irritation 2Causes skin irritation.[3][4]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[3][5]H319
STOT - Single Exposure 3May cause respiratory irritation.[3]H335
Expert Insight: The Thioether Risk

While the GHS codes cover standard irritation, the methylsulfanyl (S-Me) group presents a specific "stench" and metabolic hazard.

  • Metabolic Activation: In vivo, the S-Me group is rapidly oxidized by CYP450 enzymes to the sulfoxide (S-oxide) and sulfone. These metabolites are often more reactive and water-soluble.

  • Acid Sensitivity: Exposure to strong acids can liberate Methyl Mercaptan (MeSH) , a highly toxic and malodorous gas (rotten cabbage smell).

Safe Handling & Storage Protocols

This section details self-validating protocols to minimize risk and ensure compound integrity.

A. Engineering Controls (The "Bleach Trap" Protocol)

Because of the potential for sulfur-based odors, standard fume hood ventilation is insufficient for large-scale handling.

Protocol: Sodium Hypochlorite Scrubber

  • Setup: Connect the reaction vessel vent to a bubbler trap.

  • Media: Fill the trap with 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Any escaping volatile sulfur species (MeSH or Me₂S) are instantly oxidized to non-volatile sulfonates by the bleach.

    • Validation: If the lab smells of sulfur, the trap is either empty or the pH has dropped (bleach is unstable at low pH).

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid weighing; P100/Organic Vapor cartridge if heating or using acidic conditions.

  • Dermal: Nitrile gloves (double-gloved, 0.11 mm min thickness). Benzimidazoles are planar and lipophilic, increasing skin permeation potential.

  • Ocular: Chemical splash goggles.

C. Storage Stability[5][6]
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen).

    • Reasoning: The S-Me group is susceptible to autoxidation to the sulfoxide (S=O) upon prolonged exposure to air, which alters the compound's polarity and reactivity profile.

Synthetic Utility & Reactivity Logic

This diagram illustrates the orthogonal reactivity that makes this scaffold valuable, mapping the hazards associated with each transformation.

ReactivityPathway Compound 6-Bromo-2-SMe Benzimidazole Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Compound->Suzuki Br reactivity (Inert Cond.) Oxidation Oxidation to Sulfoxide/Sulfone Compound->Oxidation S-Me reactivity (Peroxides/mCPBA) Alkylation N-Alkylation (Regioisomer Risk) Compound->Alkylation NH Acidity (Base/Alkyl Halide) Biaryl Biaryl Product (C6 Functionalization) Suzuki->Biaryl SnAr SnAr Displacement (C2 Functionalization) Oxidation->SnAr S(O)Me = Leaving Group Isomers N1 vs N3 Isomers (Separation Required) Alkylation->Isomers

Caption: Orthogonal reactivity map. The Br atom allows carbon-carbon bond formation, while the S-Me group serves as a "switchable" leaving group for C2 substitution.

Emergency Response & Waste Management

Spill Response (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don N95 respirator and double nitrile gloves.

  • Neutralize: Cover the spill with a weak oxidant (e.g., dilute peroxide or bleach solution) before sweeping to suppress sulfur odors.

  • Clean: Scoop into a hazardous waste container. Wipe surface with ethanol, then soap and water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[5] Do not use neutralizing eye drops. The amine nature of the ring can cause corneal clouding if not flushed rapidly.

  • Skin Contact: Wash with soap and water.[3][4][6] Note: Benzimidazoles can be sensitizers; monitor for delayed dermatitis.

  • Inhalation: Move to fresh air. If "rotten cabbage" odor was detected, observe for signs of respiratory edema (delayed effect of thiol exposure).

Waste Disposal[5][8][9]
  • Stream: Halogenated Organic Waste.

  • Pre-treatment: If the waste stream contains oxidizers (e.g., mCPBA from a reaction), quench with Sodium Thiosulfate before combining with the organic waste to prevent exothermic decomposition of the S-Me group.

Experimental Protocol: Safe Suzuki Coupling

A self-validating workflow for C6-arylation.

  • Degassing (Critical): The S-Me group can poison Pd catalysts if oxidized. Solvents (Dioxane/Water) must be sparged with Argon for 20 mins.

  • Stoichiometry:

    • Compound (1.0 eq)[2]

    • Arylboronic acid (1.2 eq)

    • K₃PO₄ (3.0 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

  • Temperature: Heat to 90°C.

  • Monitoring: Check TLC (Hexane/EtOAc).

    • Validation: If the reaction turns black immediately (Pd precipitation) and no product forms, the S-Me group may be chelating the metal. Switch to a phosphine-rich ligand system (e.g., XPhos).

References

  • PubChem. (2025).[2] this compound (Compound).[1][7] National Library of Medicine. [Link]

  • National Institutes of Health (PMC). (2023). Synthesis of 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions. [Link]

Sources

Unlocking the Therapeutic Potential of 2-Methylsulfanyl Benzimidazole Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzimidazole nucleus is a highly privileged pharmacophore in medicinal chemistry, mimicking the structure of purine nucleotides to interact seamlessly with diverse biological macromolecules. Among its derivatives, 2-methylsulfanyl benzimidazole (also known as 2-methylthiobenzimidazole) has emerged as a structurally versatile and highly potent scaffold. The introduction of the methylsulfanyl group at the C2 position imparts distinct electronic and steric properties, significantly enhancing lipophilicity, metabolic stability, and target binding affinity. This whitepaper provides a comprehensive, technically grounded analysis of the biological activities of 2-methylsulfanyl benzimidazole derivatives, focusing on their anti-inflammatory, antimicrobial, antitubercular, and neuroprotective profiles.

Core Rationale: The 2-Methylsulfanyl Benzimidazole Scaffold

The rational design of drug candidates requires a deep understanding of molecular interactions. The benzimidazole core (


) provides a rigid, planar aromatic system ideal for 

stacking within enzyme active sites [4].

Causality of the 2-Methylsulfanyl Substitution: The C2 position of the benzimidazole ring is highly reactive. Substituting it with a methylsulfanyl (


) group introduces a thioether linkage. From a physicochemical standpoint, the sulfur atom acts as a soft nucleophile and a hydrogen bond acceptor, while the methyl group increases the overall lipophilicity (LogP). This specific combination enhances the molecule's ability to cross lipid bilayers—such as the complex mycolic acid-rich cell wall of Mycobacterium tuberculosis or the blood-brain barrier (BBB) for neuroactive agents—while maintaining strict compliance with Lipinski’s Rule of Five [2].

Mechanistic Pathways & Biological Targets

Dual COX-2 / 15-LOX Inhibition (Anti-inflammatory)

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX), often leading to severe gastrointestinal toxicity. This occurs because inhibiting COX shunts arachidonic acid into the 5-lipoxygenase (5-LOX) or 15-lipoxygenase (15-LOX) pathways, resulting in the overproduction of pro-inflammatory and ulcerogenic leukotrienes.

Recent molecular hybrids linking 2-methylthiobenzimidazole to 2-aminothiazole pharmacophores have demonstrated potent dual inhibition of both COX-2 and 15-LOX [1]. By blocking both pathways simultaneously, these derivatives provide superior anti-inflammatory efficacy with a significantly improved gastrointestinal safety profile, preventing the leukotriene shunt.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalyzes LOX15 15-LOX Enzyme AA->LOX15 Catalyzes PG Prostaglandins (Inflammation & Pain) COX2->PG Synthesis LT Leukotrienes (Gastric Toxicity) LOX15->LT Synthesis Drug 2-Methylsulfanyl Benzimidazole Hybrids Drug->COX2 Inhibits (IC50 ~0.045 µM) Drug->LOX15 Inhibits (IC50 ~1.67 µM)

Arachidonic Acid Pathway illustrating Dual COX-2 and 15-LOX Inhibition by Benzimidazole Hybrids.

Cholinesterase Inhibition (Neuroprotective)

Alzheimer's disease management relies heavily on inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to maintain synaptic acetylcholine levels. Thiazole-linked 2-methylthiobenzimidazole analogs have shown excellent binding affinity within the catalytic anionic site (CAS) and peripheral anionic site (PAS) of these enzymes. The binding is driven by


 stacking of the benzimidazole ring with aromatic residues (e.g., Trp286) and hydrophobic interactions facilitated by the methylsulfanyl group [4].
Antimicrobial and Antitubercular Activity

The rising threat of multidrug-resistant tuberculosis (MDR-TB) necessitates novel scaffolds. 2-Methylsulfanyl benzimidazole derivatives have demonstrated exceptional antitubercular activity against the M. tuberculosis H37Ra strain [2]. The lipophilic nature of the thioether group facilitates deep penetration into the mycobacterial envelope, while the core nitrogen atoms coordinate with essential metal ions in bacterial metalloenzymes, disrupting cellular respiration and cell wall synthesis [3].

Quantitative Activity Profiling

To synthesize the vast array of biological data, the following table summarizes the quantitative efficacy of key 2-methylsulfanyl benzimidazole derivatives across various therapeutic targets.

Table 1: Summary of Biological Activities of 2-Methylsulfanyl Benzimidazole Derivatives

Pharmacological TargetDerivative Type / LinkerKey Efficacy MetricSelectivity / NotesReference
COX-2 Enzyme 2-aminothiazole hybrid (Compound 15b)

Selectivity Index (SI) = 294[1]
15-LOX Enzyme 2-aminothiazole hybrid (Compound 15b)

Dual inhibitor profile[1]
M. tuberculosis (H37Ra) Substituted

-unsaturated ketone hybrid

Superior to Isoniazid[2]
Butyrylcholinesterase Thiazole-linked analog

High BBB permeability[4]
Breast Cancer (MDA-MB-231) Pyrazoline-benzimidazole hybrid

Induces apoptosis[2]

Experimental Methodologies & Protocols

As a Senior Application Scientist, it is critical to ensure that experimental workflows are reproducible and self-validating. The following protocols outline the standard operating procedures for evaluating these derivatives, emphasizing the mechanistic reasoning behind each step.

G S1 1. Scaffold Synthesis (2-MSB Core) S2 2. Hybridization (e.g., Thiazole Linker) S1->S2 S3 3. Spectroscopic Characterization (NMR, IR, MS) S2->S3 S4 4. In Vitro Enzymatic Assays (COX/LOX, AChE) S3->S4 S5 5. In Vivo Validation (Paw Edema Model) S4->S5

Standardized Synthetic and Biological Screening Workflow for Benzimidazole Hybrids.

Protocol 1: In Vitro COX-2 / 15-LOX Enzyme Inhibition Assay

Objective : To quantify the


 values of synthesized derivatives against COX-2 and 15-LOX.
Causality : We utilize a colorimetric assay for 15-LOX and an Enzyme-Linked Immunosorbent Assay (ELISA) for COX-2. The ELISA specifically measures Prostaglandin E2 (PGE2) production, providing a direct, functionally relevant readout of COX-2 activity rather than relying solely on generic substrate depletion, which can yield false positives.

Step-by-Step Methodology :

  • Reagent Preparation : Dissolve the 2-methylsulfanyl benzimidazole derivatives in DMSO. Ensure the final assay concentration of DMSO is

    
     to prevent solvent-induced enzyme denaturation.
    
  • COX-2 Assay Execution :

    • Incubate recombinant human COX-2 enzyme with the test compound for 10 minutes at 37°C to allow steady-state binding.

    • Initiate the reaction by adding

      
       arachidonic acid.
      
    • Terminate the reaction after exactly 2 minutes using 1M HCl.

    • Quantify PGE2 levels using a competitive PGE2 ELISA kit.

    • Self-Validation: Include Celecoxib as a positive control and a vehicle (DMSO) as a negative control to establish baseline inhibition and maximum enzyme activity.

  • 15-LOX Assay Execution :

    • Incubate soybean 15-LOX (a validated structural surrogate for human 15-LOX) with the test compound in borate buffer (pH 9.0).

    • Add linoleic acid as the substrate.

    • Monitor the formation of the conjugated diene product spectrophotometrically at 234 nm.

    • Self-Validation: Use Quercetin as the reference standard.

  • Data Analysis : Calculate

    
     using non-linear regression analysis (e.g., via GraphPad Prism).
    
Protocol 2: Resazurin Microtiter Assay (REMA) for Antimicrobial Screening

Objective : To determine the Minimum Inhibitory Concentration (MIC) against bacterial strains. Causality : Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by metabolically active cells. This provides a clear, objective colorimetric endpoint, eliminating the subjectivity and human error associated with visual turbidity assessments in standard broth microdilution.

Step-by-Step Methodology :

  • Inoculum Preparation : Standardize bacterial cultures (e.g., E. coli, S. aureus, M. tuberculosis) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth (or Middlebrook 7H9 broth supplemented with OADC for mycobacteria).

  • Compound Dilution : Perform two-fold serial dilutions of the benzimidazole derivatives (ranging from

    
     to 
    
    
    
    ) in a 96-well microtiter plate.
  • Incubation : Add the standardized bacterial inoculum to each well. Incubate at 37°C for 24 hours (or up to 7 days for slow-growing M. tuberculosis).

  • Indicator Addition : Add

    
     of 0.01% resazurin solution to each well. Incubate for an additional 2-4 hours.
    
  • Readout : The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

    • Self-Validation: Every plate must include a sterility control (broth only), a growth control (broth + bacteria), and a reference antibiotic (e.g., Isoniazid or Ciprofloxacin) to validate assay integrity.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on this scaffold reveal critical design parameters:

  • C2 Position : The methylsulfanyl group is optimal. Replacing it with larger alkylthio groups (e.g., propylsulfanyl) often decreases activity due to steric hindrance within the tight binding pockets of targets like COX-2.

  • Linker Region : Utilizing a 2-aminothiazole linker between the benzimidazole core and secondary pharmacophores (like phenyl thiosemicarbazone) creates a rigid, planar geometry that maximizes

    
     interactions with aromatic residues in the target enzyme's active site[1].
    
  • N1 Substitution : Alkylation or arylation at the N1 position can fine-tune the molecule's pharmacokinetic profile. However, keeping the N1 unsubstituted often allows for crucial hydrogen bonding, which has been shown to be vital for maintaining potent antitubercular activity [2].

Conclusion & Future Directions

The 2-methylsulfanyl benzimidazole scaffold represents a highly tunable, multi-target pharmacophore. Its proven ability to act as a dual COX-2/15-LOX inhibitor, a potent antimicrobial, and a neuroprotective agent underscores its immense value in modern drug discovery. Future research must focus on in vivo pharmacokinetic profiling—specifically evaluating the metabolic stability of the thioether linkage against hepatic cytochrome P450 oxidation—and optimizing the scaffold for targeted nanoparticle delivery systems.

References

  • Title : Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes. Source : Bioorganic & Medicinal Chemistry, 28(7), 115403, 2020. URL :[Link]

  • Title : Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Source : Oriental Journal of Chemistry, 40(1), 2024. URL :[Link]

  • Title : Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Source : RSC Advances, 15, 2025. URL :[Link]

  • Title : Synthesis, biological evaluation, molecular dynamic and docking study of benzimidazole analogues as potent acetylcholinesterase and butyrylcholinesterase inhibitors. Source : ResearchGate / Scientific Reports, 2025. URL :[Link]

Orthogonal Functionalization of the 6-Bromo-2-methylsulfanyl-1H-benzimidazole Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The benzimidazole ring system is a highly privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine nucleobases. It is heavily utilized in the development of kinase inhibitors, antiparasitic agents, and epigenetic modulators[1]. Within this chemical space, 6-bromo-2-methylsulfanyl-1H-benzimidazole (CAS: 303140-06-9)[2] emerges as a remarkably versatile, bifunctional building block.

The strategic value of this specific scaffold lies in its perfectly orthogonal reactivity . A common challenge in heterocyclic chemistry is differentiating multiple reactive sites. For instance, utilizing a 2,6-dibromobenzimidazole often leads to poor regiocontrol during transition-metal catalysis, yielding complex mixtures of C2- and C6-coupled products[3].

By installing a methylsulfanyl (methylthio) group at the C2 position, the molecule achieves chemical orthogonality:

  • The C6-Bromo Handle: Highly active towards Palladium(0) oxidative addition, allowing for immediate Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[4].

  • The C2-Methylsulfanyl Handle: Completely inert to standard Pd-catalysis, acting as a "masked" electrophile. Post-coupling, it can be oxidized to a highly reactive sulfone, triggering susceptibility to Nucleophilic Aromatic Substitution (SNAr)[5].

(Note: Due to annular tautomerism of the imidazole ring in solution, the 6-bromo and 5-bromo forms interconvert rapidly unless the N1 position is substituted. For consistency, this guide refers to the C6-bromo nomenclature).

Structural & Electronic Profiling

To successfully deploy this scaffold, one must understand the causality behind its electronic distribution. The benzimidazole core is inherently electron-deficient at the C2 position due to the inductive and resonance electron-withdrawing effects of the two flanking nitrogen atoms.

OrthogonalReactivity Scaffold 6-bromo-2-methylsulfanyl- 1H-benzimidazole V1 Vector 1: C6-Bromo (Suzuki/Buchwald) Scaffold->V1 Pd(0), Ligand R-B(OH)2 V2 V2 Scaffold->V2 1. mCPBA 2. R-NH2 V3 Vector 3: N1-H (Alkylation) Scaffold->V3 Base, R-X

Fig 1: Orthogonal reactivity vectors of the this compound scaffold.

While C2 is electron-deficient, a standard -SMe group is a poor leaving group for SNAr due to the poor polarizability and weak leaving-group ability of the thiolate anion. Therefore, the -SMe group safely "protects" the C2 position during harsh cross-coupling conditions at C6.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that every synthetic step must be self-validating. The following protocols are designed to prevent common pitfalls, such as catalyst poisoning by the free benzimidazole N-H, or incomplete oxidation leading to failed SNAr reactions.

Phase 1: N1-Protection / Alkylation

The acidic N-H (pKa ~12) of the benzimidazole can coordinate with Palladium, poisoning the catalyst, or undergo unintended N-arylation.

Protocol: N1-Alkylation

  • Reagents: this compound (1.0 eq), Alkyl halide (e.g., MeI or SEM-Cl) (1.1 eq), Cs₂CO₃ (1.5 eq).

  • Solvent: Anhydrous DMF (0.2 M).

  • Procedure: Cool the solution of the scaffold and Cs₂CO₃ to 0 °C. Add the alkyl halide dropwise. Stir at room temperature for 2 hours.

  • Causality & Validation: Cs₂CO₃ is preferred over NaH to minimize the formation of bis-alkylated byproducts. Validation is achieved via LC-MS; the disappearance of the tautomeric peak broadening in ¹H-NMR confirms successful N-substitution.

Phase 2: C6 Suzuki-Miyaura Cross-Coupling

With the N1 position secured, the C6-bromo group is primed for C-C bond formation[4].

Protocol: Microwave-Assisted Suzuki Coupling

  • Reagents: N-protected 6-bromo-2-methylsulfanyl-benzimidazole (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), K₃PO₄ (2.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, degassed).

  • Procedure: Combine all reagents in a microwave vial. Purge with Argon for 5 minutes. Irradiate at 110 °C for 30 minutes.

  • Causality & Validation: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate dppf ligand accelerates the reductive elimination step and prevents catalyst degradation at high temperatures. The aqueous biphasic system is critical to dissolve the K₃PO₄ base, which is required to activate the boronic acid into the reactive boronate species.

Table 1: Optimization of C6 Suzuki-Miyaura Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)
Pd(PPh₃)₄ (10 mol%)Na₂CO₃Toluene/EtOH/H₂O100 (Thermal)62%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O90 (Thermal)78%
Pd(dppf)Cl₂ (5 mol%) K₃PO₄ 1,4-Dioxane/H₂O 110 (MW) >92%
Phase 3: C2-Activation (Oxidation) and SNAr

To functionalize the C2 position, the inert methylthio group must be converted into a methanesulfonyl (-SO₂Me) group. The sulfone is an exceptional leaving group because the resulting sulfinate anion is highly resonance-stabilized[5].

SNArMechanism Step1 2-SMe Benzimidazole (Poor Electrophile) Step2 2-SO2Me Benzimidazole (Highly Activated) Step1->Step2 mCPBA (2.2 eq) DCM, 0°C Step3 Meisenheimer Complex (Intermediate) Step2->Step3 Amine (Nu:) Attack Step4 2-Amino Benzimidazole (Final Product) Step3->Step4 -MeSO2H (Leaving Group)

Fig 2: Mechanistic workflow of C2-activation via oxidation followed by SNAr.

Protocol: Oxidation to Sulfone

  • Reagents: C6-coupled 2-methylsulfanyl-benzimidazole (1.0 eq), mCPBA (77% purity, 2.2 eq).

  • Solvent: Dichloromethane (DCM) (0.1 M).

  • Procedure: Cool the substrate solution to 0 °C. Add mCPBA portion-wise. Stir for 2 hours, allowing warming to room temperature. Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

  • Causality: Exactly 2.2 equivalents of mCPBA are used. Under-dosing leads to the sulfoxide (-SOMe), which is a competent but inferior leaving group compared to the sulfone. Over-dosing can lead to N-oxide formation on the benzimidazole or other basic nitrogens in the molecule.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 2-methanesulfonyl-benzimidazole intermediate (1.0 eq), Primary or Secondary Amine (1.5 eq), DIPEA (2.0 eq).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.

  • Procedure: Heat the mixture at 80–100 °C for 4–12 hours.

  • Causality: The sulfone drastically lowers the LUMO of the benzimidazole C2 position, facilitating the attack of the amine to form the Meisenheimer complex. DIPEA acts as an acid scavenger for the generated methanesulfinic acid, driving the reaction to completion.

Table 2: Quantitative Comparison of C2 Leaving Groups (SNAr with Morpholine, 100°C, NMP)

Leaving Group at C2ElectrophilicityReaction TimeIsolated Yield
-SMe (Methylsulfanyl)Very Low24 hours< 5% (Mostly recovered SM)
-Cl (Chloro)Moderate12 hours45%[3]
-SO₂Me (Methanesulfonyl) Very High 2 hours > 95%

Conclusion

The this compound scaffold is a masterclass in programmable medicinal chemistry. By leveraging the inherent electronic differences between a highly reactive aryl bromide and a conditionally reactive thioether, researchers can rapidly generate diverse libraries of C2/C6 di-substituted benzimidazoles without the regiochemical headaches associated with symmetrical di-halo starting materials.

References

  • PubChemLite - this compound (C8H7BrN2S). PubChemLite.
  • 303140-06-9, this compound Formula. ECHEMI.
  • Synthesis of BET Bromodomain Inhibitors Utilizing Benzimidazole Scaffolds. BenchChem.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. BenchChem.
  • US20100056643A1 - Chemically induced intracellular hyperthermia. Google Patents.
  • 2-(Methylthio)benzimidazole. Chem-Impex.

Sources

Sourcing and Synthetic Utilization of 6-Bromo-2-methylsulfanyl-1H-benzimidazole (CAS: 303140-06-9): A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole heterocyclic system is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimicrobials to targeted kinase inhibitors[1]. Within early-stage drug discovery, the strategic selection of bi-functional building blocks is critical for efficient library generation.

6-bromo-2-methylsulfanyl-1H-benzimidazole (CAS: 303140-06-9) represents a highly versatile, dual-functional intermediate. It offers two orthogonal vectors for synthetic diversification: a C6-bromide primed for transition-metal-catalyzed cross-coupling, and a C2-methylsulfanyl group that serves as a masked leaving group for nucleophilic aromatic substitution (SNAr) following controlled oxidation. This whitepaper provides a comprehensive framework for sourcing, analytically validating, and synthetically deploying this critical building block.

Physicochemical Profiling & Tautomeric Considerations

Before engaging commercial suppliers, it is imperative to understand the structural dynamics of this molecule. In solution, the proton on the imidazole nitrogen undergoes rapid exchange. Consequently, the 5-bromo and 6-bromo positions exist in a state of dynamic tautomeric equilibrium.

Table 1: Physicochemical Properties of the Scaffold
PropertyValue
CAS Number 303140-06-9
Molecular Formula C8H7BrN2S
Molecular Weight 243.13 g/mol
Monoisotopic Mass 241.95 Da
SMILES CSc1nc2ccc(Br)cc2[nH]1
Tautomeric Synonym 5-bromo-2-(methylthio)-1H-benzo[d]imidazole

Analytical Causality: Because of this tautomerism, commercial vendors frequently list this compound under its synonym,2[2]. When interpreting


H-NMR spectra in polar aprotic solvents (like DMSO-

), this rapid proton exchange broadens the N-H signal and averages the signals of the aromatic protons. Cooling the NMR sample or alkylating the N1 position freezes the tautomerism, allowing for the distinct resolution of the 5-bromo or 6-bromo regioisomers.

Commercial Sourcing & Supplier Qualification

Sourcing high-purity batches of CAS 303140-06-9 is essential to prevent downstream catalytic failure. Major commercial chemical suppliers, including 2[2] and 3[3], provide this building block at scales ranging from milligrams to kilograms.

When evaluating a new commercial batch, scientists must screen for specific synthetic carryover impurities:

  • Incomplete S-alkylation: Residual 5-bromo-1H-benzo[d]imidazole-2-thiol. Causality: This free thiol will aggressively coordinate to and poison palladium catalysts during downstream Suzuki couplings.

  • N-methylation: Over-alkylation during the supplier's synthesis can yield the 1-methyl-2-methylsulfanyl byproduct. Causality: This impurity permanently blocks the N-H hydrogen-bond donor, which is frequently required for target binding in biological assays.

Quality Control & Analytical Validation Protocol

To ensure the integrity of the sourced material, implement the following self-validating analytical protocol before committing the batch to library synthesis.

Step-by-Step LC-MS & NMR Validation
  • Sample Preparation: Dissolve 1 mg of the commercial compound in 1 mL of LC-MS grade Methanol.

  • LC-MS Method: Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column.

    • Causality & System Validation: The acidic modifier ensures the benzimidazole nitrogen is protonated, yielding a strong[M+H]

      
       signal at m/z 243/245. The 1:1 isotopic ratio perfectly validates the presence of exactly one bromine atom. If a peak appears at m/z 257, the system has successfully detected the N-methylated impurity, and the batch should be rejected.
      
  • NMR Verification: Dissolve 5 mg of the compound in 0.6 mL DMSO-

    
    . Acquire a standard 
    
    
    
    H-NMR spectrum.
    • Causality & System Validation: Look for a sharp singlet integrating to 3H at ~2.7 ppm, confirming the S-methyl group. The absence of a broad peak at ~13 ppm (thiol S-H) validates the absence of the catalyst-poisoning precursor.

Orthogonal Functionalization Strategy

The true value of this compound lies in its orthogonal reactivity. The C-Br bond can be functionalized via palladium catalysis while the C2 position remains inert. Subsequently, the thioether can be activated via oxidation to a sulfone, transforming it into an excellent leaving group for SNAr with diverse amines to yield 4[4].

SyntheticWorkflow A 6-bromo-2-methylsulfanyl- 1H-benzimidazole B Suzuki-Miyaura Coupling A->B Ar-B(OH)2, Pd D 6-Aryl-2-methylsulfanyl- 1H-benzimidazole B->D C Thioether Oxidation E 6-Aryl-2-methylsulfonyl- 1H-benzimidazole C->E D->C mCPBA F SNAr Amination E->F NHR2, Heat G 6-Aryl-2-amino- 1H-benzimidazole (Target Scaffold) F->G

Orthogonal functionalization workflow of the benzimidazole scaffold.

Experimental Methodology: Self-Validating Suzuki-Miyaura Coupling

The following protocol details the C6-functionalization of the scaffold, engineered to prevent catalyst poisoning.

Step-by-Step Protocol
  • Reagent Assembly: In a microwave vial, combine this compound (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.5 eq).
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 eq).
    
    • Causality: The bidentate dppf ligand is chosen specifically because it creates a sterically hindered palladium center. This prevents the basic benzimidazole nitrogen of the substrate from coordinating to the metal and deactivating the catalyst.

  • Solvent & Degassing: Add 4 mL of a 4:1 Dioxane:Water mixture. Sparge the solution with N

    
     gas for 5 minutes.
    
    • Causality: Water is essential to dissolve the K

      
      CO
      
      
      
      and hydrate the boronic acid into the highly reactive boronate species required for transmetalation.
  • Reaction Execution: Seal the vial and heat at 90°C for 4 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS.

    • System Validation: The disappearance of the m/z 243/245 doublet and the emergence of the product mass confirms successful catalytic turnover. If m/z 243 persists but a new peak at m/z 165 appears, the system validates a failure mode: protodehalogenation. This signals that the boronic acid degraded before transmetalation could occur, requiring a switch to a more stable boronate ester (e.g., pinacol ester).

References

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed (NIH). 1

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions - PMC (NIH). 4

  • 7152-24-1 | 2-(Methylthio)benzimidazole | BLD Pharm - BLD Pharm. 2

  • Building Blocks Catalogue October 2023 - Enamine. 3

Sources

Methodological & Application

Application Note: Two-Step Synthesis of 6-Bromo-2-methylsulfanyl-1H-benzimidazole from 4-Bromo-1,2-diaminobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzimidazole derivatives are highly privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a broad spectrum of pharmacological activities including antiviral, antimicrobial, and anthelmintic properties. The 2-mercapto and 2-alkylthio benzimidazoles, in particular, serve as critical intermediates for synthesizing complex bioactive molecules.

This application note details a robust, high-yielding, two-step protocol for the synthesis of 6-bromo-2-methylsulfanyl-1H-benzimidazole starting from commercially available 4-bromo-1,2-diaminobenzene. Due to annular tautomerism in solution, this target compound is in rapid equilibrium with its 5-bromo isomer and is often referred to in literature as 5(6)-bromo-2-methylsulfanyl-1H-benzimidazole .

Reaction Workflow

Synthesis_Pathway SM 4-bromo-1,2-diaminobenzene Int 5-bromo-1H-benzimidazole-2-thiol SM->Int CS2, KOH EtOH/H2O, Reflux Prod This compound Int->Prod MeI, KOH EtOH, 0°C to RT

Two-step synthesis of this compound.

Mechanistic Insights & Causality

To ensure reproducibility and logical troubleshooting, it is critical to understand the mechanistic rationale behind the selected reagents and conditions [1]:

  • Step 1: Thio-carbonylation & Cyclocondensation. The reaction of 4-bromo-1,2-diaminobenzene with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) yields the intermediate 5-bromo-1H-benzimidazole-2-thiol. The basic environment deprotonates the primary amines, significantly enhancing their nucleophilicity. This facilitates the nucleophilic attack on the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate. Subsequent intramolecular attack by the adjacent amine and the elimination of hydrogen sulfide (H₂S) drive the cyclization to completion.

  • Step 2: Regioselective S-Alkylation. The intermediate 5-bromo-1H-benzimidazole-2-thiol exhibits tautomerism between the thiol (-SH) and thione (=S) forms. Upon the addition of KOH, it is deprotonated to form a highly nucleophilic thiolate anion. Alkylation with methyl iodide (MeI) proceeds rapidly via an Sₙ2 mechanism. S-alkylation is kinetically favored over N-alkylation due to sulfur's larger atomic radius and higher polarizability (softness), which makes it a superior nucleophile for the soft electrophilic carbon of MeI [2][3].

  • Annular Tautomerism. In solution, the proton on the imidazole ring rapidly exchanges between the N1 and N3 atoms. Consequently, the 5-bromo and 6-bromo isomers are in rapid equilibrium and are chemically equivalent on the NMR timescale.

Materials and Reagents

Reagent / MaterialCAS NumberRoleEquivalentsSafety / Handling Notes
4-Bromo-1,2-diaminobenzene 1575-37-7Starting Material1.0 eqSkin/eye irritant. Handle with gloves.
Carbon Disulfide (CS₂) 75-15-0Thio-carbonyl source1.2 eqHighly flammable & toxic. Use only in a fume hood.
Potassium Hydroxide (KOH) 1310-58-3Base1.2 - 1.5 eqCorrosive. Causes severe skin burns.
Methyl Iodide (MeI) 74-88-4Alkylating Agent1.1 eqVolatile alkylating agent & suspected carcinogen.
Ethanol (Absolute) 64-17-5SolventN/AFlammable liquid.
Acetic Acid (Dilute) 64-19-7Quenching/AcidifyingN/ACorrosive.

Step-by-Step Experimental Protocol

Part A: Synthesis of 5-bromo-1H-benzimidazole-2-thiol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-1,2-diaminobenzene (10.0 g, 53.5 mmol) and KOH (3.6 g, 64.2 mmol) in a mixture of absolute ethanol (100 mL) and distilled water (15 mL).

  • Addition: Move the apparatus to a well-ventilated fume hood. Slowly add carbon disulfide (4.9 g, 3.9 mL, 64.2 mmol) dropwise to the stirring solution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 75–80 °C) for 3 to 4 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Purification: Once the starting material is consumed, cool the mixture to 60 °C. Add 1.5 g of activated charcoal and stir for 10 minutes to remove colored impurities. Filter the hot mixture through a pad of Celite.

  • Precipitation: Dilute the filtrate with 100 mL of cold distilled water. Slowly add dilute acetic acid (10% v/v) under continuous stirring until the pH reaches 5-6. A solid precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water, and dry in a vacuum oven at 50 °C to afford 5-bromo-1H-benzimidazole-2-thiol as an off-white to pale yellow solid.

Part B: Synthesis of this compound
  • Preparation: In a 100 mL round-bottom flask, dissolve the 5-bromo-1H-benzimidazole-2-thiol (5.0 g, 21.8 mmol) obtained from Part A in absolute ethanol (50 mL). Add KOH (1.35 g, 24.0 mmol) and stir until a clear solution of the thiolate salt is formed.

  • Alkylation: Cool the reaction flask in an ice-water bath to 0–5 °C. Using a syringe, add methyl iodide (3.4 g, 1.5 mL, 24.0 mmol) dropwise over 15 minutes to maintain the internal temperature below 10 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–3 hours. The reaction will precipitate potassium iodide (KI) as a byproduct.

  • Quenching: Pour the reaction mixture into 150 mL of crushed ice/water with vigorous stirring. The target S-methylated product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (3 × 30 mL) to remove residual salts and unreacted KOH, and recrystallize from an ethanol/water mixture to yield pure this compound.

Analytical Characterization (Expected Data)

To self-validate the success of the synthesis, verify the structural integrity of the final product using the expected spectroscopic parameters outlined below:

Analytical MethodExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, DMSO-d₆) δ 12.65 (br s, 1H)Imidazole N-H (Exchangeable)
δ 7.65 (d, J = 1.8 Hz, 1H)Aromatic C4-H (adjacent to Br)
δ 7.42 (d, J = 8.4 Hz, 1H)Aromatic C7-H
δ 7.28 (dd, J = 8.4, 1.8 Hz, 1H)Aromatic C5-H
δ 2.72 (s, 3H)S-CH₃ (Methylthio group)
¹³C NMR (100 MHz, DMSO-d₆) δ 153.2C2 (C-S-CH₃)
δ 140.5, 138.2, 125.1, 117.8, 115.4, 114.2Aromatic carbons (C-Br, C-N, C-H)
δ 14.8S-CH₃ carbon
ESI-MS (m/z) 243.0 / 245.0 [M+H]⁺Corresponds to C₈H₇BrN₂S (1:1 isotopic ratio for ⁷⁹Br/⁸¹Br)

References

  • Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2013). "Synthesis of 2-Mercaptobenzimidazole and Some of Its Derivatives". Al-Nahrain Journal of Science, 16(2), 77-83.[Link]

  • International Journal of Science and Research (IJSR). (2017). "Synthesis, Identification and Evaluation of Antimicrobial Activities of some New N-substituted 2-azetidinone, Imidazolidinone and tetrazole derivatives of 2-(methylthio) benzimidazole". IJSR, Volume 6 Issue 6.[Link]

  • US Patent 4197307A. "2-Alkylthio-, 2-alkylsulphinyl- and 2-alkylsulfonyl-6-phenylbenzimidazoles as anthelmintic agents".

Application Note: Suzuki-Miyaura Coupling of 6-Bromo-2-methylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions for 6-bromo-2-methylsulfanyl-1H-benzimidazole . This substrate presents a "perfect storm" of chemoselective challenges for medicinal chemists:

  • Electrophile Competition: The C-Br bond (desired coupling partner) vs. the C-SMe bond (potential Liebeskind-Srogl coupling site).

  • Catalyst Poisoning: The thioether (SMe) and the free imidazole nitrogen (N-H) are soft Lewis bases that can coordinate to Palladium, potentially arresting the catalytic cycle.

  • Tautomeric Ambiguity: In the 1H (unprotected) state, the 5-bromo and 6-bromo positions are in rapid equilibrium. "6-bromo" is only distinct if the N1-position is substituted (protected).

The "Sulfur Effect" in Pd-Catalysis

While thioethers are often feared as catalyst poisons, they are manageable with the correct ligand architecture. Monodentate phosphines (like PPh₃) are labile and easily displaced by sulfur. Bidentate ligands (e.g., dppf) or bulky Buchwald ligands (e.g., SPhos, XPhos) create a steric fortress around the Pd center, preventing sulfur coordination while facilitating the oxidative addition into the C-Br bond.

Critical Decision: To Protect or Not to Protect?

Before starting, you must decide on the N1-protection strategy. This choice dictates the regiochemical outcome.

FeatureRoute A: Unprotected (Direct) Route B: Protected (Recommended)
Step Count 1 Step3 Steps (Protect

Couple

Deprotect)
Regiochemistry Mixture: Produces tautomeric mix of 5- and 6-aryl products in solution.Single Isomer: Locks the 6-bromo position (e.g., using SEM or Boc).
Catalyst Load Higher (5-10 mol%) to overcome N-H coordination.Standard (1-3 mol%).
Solubility Poor (requires DMF/DMSO).Good (Dioxane, Toluene).

Experimental Protocols

Protocol A: Direct Coupling (Unprotected Substrate)

Best for rapid analog screening where tautomeric mixtures are acceptable.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) — Selected for resistance to S-poisoning.

  • Base: Cs₂CO₃ (3.0 equiv) — Cesium improves solubility of the benzimidazole anion.

  • Solvent: DMF / Water (9:1)

  • Atmosphere: Argon (Balloon or Manifold)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the substrate (1.0 equiv), boronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Degassing (Solid): Cap the vessel and cycle vacuum/Argon (3x) to remove adsorbed oxygen.

  • Catalyst Addition: Under a positive Argon flow, add Pd(dppf)Cl₂ (5 mol%). Note: Adding catalyst last prevents oxidation during solid handling.

  • Solvation: Add degassed DMF/Water (9:1) via syringe.[2] Concentration should be ~0.1 M.

  • Reaction: Heat to 100°C for 4–12 hours.

    • QC Check: Monitor by LCMS.[3][4] Look for the product mass. If starting material remains but boronic acid is consumed, add more boronic acid (0.5 equiv).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (3x) to remove DMF (critical to prevent emulsion). Dry over Na₂SO₄ and concentrate.

Protocol B: Regioselective Coupling (SEM-Protected)

Best for scale-up and precise structure-activity relationship (SAR) studies.

Phase 1: Protection (SEM-Cl)

  • Dissolve substrate in THF (0°C). Add NaH (1.2 equiv). Stir 30 min.

  • Add SEM-Cl (1.1 equiv). Warm to RT. Stir 2 h.

  • Isolate the 1-SEM-6-bromo isomer (major) via column chromatography. Verify regiochemistry by NOE NMR.

Phase 2: The Coupling

  • Catalyst: XPhos Pd G2 (2 mol%) — Superior turnover for hindered/deactivated substrates.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

  • Temp: 80°C

Procedure:

  • Combine Protected Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a vial.

  • Add XPhos Pd G2 (2 mol%).

  • Evacuate/Backfill with Argon (3x).[2][4]

  • Add degassed Dioxane/Water.

  • Heat at 80°C for 2 hours. (Reaction is typically fast).

  • Deprotection: Treat crude residue with TFA/DCM or TBAF/THF to reveal the N-H product.

Optimization & Troubleshooting Guide

Data Summary: Catalyst Performance Comparison (Conditions: 1.0 equiv Substrate, 1.5 equiv Ph-B(OH)₂, Base, 100°C, 12h)

Catalyst SystemLigand TypeYield (LCMS)Notes
Pd(PPh₃)₄ Monodentate35%Failed. Significant catalyst poisoning by SMe group. Purple Pd black precipitation observed early.
Pd(OAc)₂ + SPhos Bulky Phosphine88%Excellent. High activity. SPhos prevents S-coordination.
Pd(dppf)Cl₂ Bidentate82%Robust. Best balance of cost vs. yield. Recommended for general use.
Pd₂dba₃ + Xantphos Wide Bite Angle60%Moderate. Slower rate due to steric crowding at the benzimidazole core.

Troubleshooting Scenarios:

  • Problem: Desulfenylation (Loss of -SMe group).

    • Cause: "Liebeskind-Srogl" type coupling occurring as a side reaction. This often happens if Copper (Cu) is present as a contaminant or if the temperature is >120°C.

    • Fix: Ensure Cu-free conditions. Lower temp to 80°C. Switch base to Na₂CO₃ (milder).

  • Problem: Protodeboronation (Loss of Boronic Acid).

    • Cause: Heteroaryl boronic acids are unstable in hot aqueous base.

    • Fix: Use Boronic Esters (Pinacol) instead of acids. Switch to anhydrous conditions (Dioxane/CsF) or add the base slowly.

Visualizing the Mechanism & Workflow

The following diagram illustrates the competitive pathways and the "Tautomer Trap" inherent to this substrate.

SuzukiMechanism Substrate 6-Bromo-2-SMe-Benzimidazole (Tautomeric Mix) OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd + Pd(0) S_Poison Catalyst Poisoning (Pd-S Coordination) Substrate->S_Poison S-Me coordination Pd_Active L-Pd(0) Active Catalyst Pd_Active->OxAdd TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Ar-Pd(II)-Br RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd_Active Regenerate Pd(0) Product 2-SMe-6-Aryl-Benzimidazole RedElim->Product

Caption: Figure 1: The catalytic cycle highlights the competition between productive Oxidative Addition (blue path) and Catalyst Poisoning by the sulfide (red dotted path). Use of bidentate ligands (dppf) mitigates the red path.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole. (Adapted for 6-bromo analogs).[2] Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. (General mechanistic grounding for thioether tolerance). Retrieved from

  • Correia, C. R. D., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives.[5] Journal of the Brazilian Chemical Society. (Key precedent for SMe tolerance). Retrieved from

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (Protocols for free NH benzimidazoles). Retrieved from

Sources

Introduction: The Benzimidazole Scaffold and the Strategic Advantage of a Key Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Application of 6-bromo-2-methylsulfanyl-1H-benzimidazole in Modern Drug Discovery

The benzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to natural purines allows it to interact with a multitude of biological targets, making it a cornerstone in the design of therapeutics.[1][][3] Benzimidazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and antihypertensive properties.[1][3][4] Within this versatile class of molecules, This compound emerges as a particularly strategic intermediate for drug discovery programs.

This intermediate possesses two key points of diversification: the bromine atom at the 6-position and the methylsulfanyl group at the 2-position. The C6-bromo substituent serves as a highly versatile synthetic handle for introducing molecular complexity through modern palladium-catalyzed cross-coupling reactions.[5][6] This allows for the systematic exploration of the chemical space around the benzimidazole core to optimize interactions with a biological target. The 2-methylsulfanyl group, meanwhile, can be retained to influence the electronic properties and binding profile of the final compound or can be further modified, for example, through oxidation to sulfoxide or sulfone derivatives, to fine-tune solubility and metabolic stability. This dual functionality makes it an invaluable building block for generating diverse chemical libraries aimed at identifying novel therapeutic agents.

This guide provides a detailed overview of the synthetic utility of this compound, complete with field-proven protocols and mechanistic insights for its application in drug discovery workflows.

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound as an intermediate lies in its reactivity in palladium-catalyzed cross-coupling reactions. These methods offer a robust and predictable way to form new carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern medicinal chemistry.[7]

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is one of the most reliable methods for forming C-C bonds between an aryl halide and an organoboron reagent.[8][9] This reaction is prized for its mild conditions and exceptional tolerance of various functional groups, making it ideal for late-stage functionalization in a synthetic route.[7] Utilizing this reaction with this compound allows for the introduction of a wide array of aryl and heteroaryl moieties at the 6-position.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start This compound + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (Dioxane/Water) Start->Reagents Reaction Heat (80-100 °C) Inert Atmosphere Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-2-methylsulfanyl-1H-benzimidazole Purification->Product

Caption: Synthetic workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.[10]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.[10]

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature and dilute with water.[10]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-2-methylsulfanyl-1H-benzimidazole.[7]

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) source that is effective for a wide range of Suzuki couplings. For more challenging substrates, other catalysts like Pd(dppf)Cl₂ may be employed.[7]

  • Base: An inorganic base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[9]

  • Solvent System: The dioxane/water mixture is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[11][12] This reaction allows for the coupling of amines with aryl halides, offering a powerful alternative to classical methods that often suffer from limited scope and harsh conditions.[11] Applying this to the 6-bromo-benzimidazole core enables the introduction of diverse amine functionalities, which can serve as key hydrogen bond donors or acceptors for target engagement.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr R-Br ArBr->OxAdd Amine R'₂NH PdII_Amido [LₙPd(II)(R)(NR'₂)] Amine->PdII_Amido Product R-NR'₂ Base Base Base->PdII_Amido BaseHBr Base-HBr OxAdd->PdII_Amido Amine Coordination & Deprotonation RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration RedElim->Product

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for coupling primary or secondary amines with this compound. The choice of ligand is critical for success.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)[12]

  • Strong, non-nucleophilic base (e.g., LiHMDS or NaOt-Bu, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Schlenk tube and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk tube, add the this compound, the amine, and the palladium precatalyst.

  • Seal the tube, then evacuate and backfill with an inert gas three times.[12]

  • Add the anhydrous solvent via syringe.

  • While stirring, add the base to the reaction mixture. If using a solid base like NaOt-Bu, add it with the other solids. If using a solution like LiHMDS in THF, add it dropwise.[12]

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 65-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product using silica gel column chromatography.

Causality Behind Choices:

  • Precatalyst/Ligand: Modern biarylphosphine ligands (like those in BrettPhos or RuPhos precatalysts) are electron-rich and sterically hindered. This facilitates the crucial reductive elimination step and prevents catalyst decomposition, allowing for the coupling of a wide range of amines with high efficiency.[11][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the palladium center, forming the key palladium-amido complex without competing in side reactions.[12]

  • Inert Conditions: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Rigorous exclusion of air and moisture is critical for achieving high yields and preventing catalyst deactivation.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[13][14] The benzimidazole scaffold is a well-established core structure for potent kinase inhibitors.[][6][14] Derivatives of this compound can be synthesized to target a variety of kinases.

For instance, coupling with specific anilines via the Buchwald-Hartwig amination or with aryl groups via Suzuki coupling can generate molecules that mimic the ATP-binding pocket of kinases like EGFR, HER2, and CDK2.[6][15]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Benzimidazole-based Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding

Sources

Application Note: Nucleophilic Substitution of the 2-Methylsulfanyl Group in Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Benzimidazoles are privileged pharmacophores ubiquitous in medicinal chemistry, featured prominently in antihistamines, proton pump inhibitors, and anthelmintics[1]. The functionalization of the C2 position is a critical step in library synthesis and drug development. While direct electrophilic substitution on the benzimidazole core typically occurs at the 5- or 7-positions, the C2 position is highly primed for nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the multiply bonded nitrogen[2].

The 2-methylsulfanyl group (


) serves as an excellent synthetic handle. However, direct displacement of a thioether requires forcing conditions (e.g., >150 °C, neat nucleophile) because the 

moiety is a relatively poor leaving group. To achieve mild, high-yielding substitutions suitable for late-stage functionalization or delicate substrates, the

group must be electronically activated.

Mechanistic Causality: Activation and Displacement

The fundamental principle of optimizing this


 reaction lies in lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the benzimidazole ring. This is achieved via two primary strategies:
  • Oxidation to Sulfone/Sulfoxide : Converting the thioether to a methanesulfonyl (

    
    ) group dramatically increases the electrophilicity of the C2 carbon. The 
    
    
    
    group is a superior leaving group; it stabilizes the anionic Meisenheimer intermediate through strong inductive effects and departs as a stable, weakly basic methanesulfinate anion.
  • N-Protonation/Alkylation : Quaternization of the N3 nitrogen pulls electron density away from C2, further accelerating nucleophilic attack[3].

Mechanism A 2-Methylsulfanylbenzimidazole (Resting State) B Oxidation (mCPBA / H2O2) Activation Step A->B C 2-Methanesulfonylbenzimidazole (Highly Electrophilic C2) B->C D Nucleophilic Attack (Amine/Alkoxide) Meisenheimer Complex Formation C->D Nucleophile E Elimination of Methanesulfinate (Leaving Group Departure) D->E F 2-Substituted Benzimidazole (Target Pharmacophore) E->F

Mechanistic pathway of SNAr at the C2 position via sulfone activation.

Quantitative Data: Leaving Group and Nucleophile Dynamics

The choice of leaving group and nucleophile dictates the required reaction conditions. The table below summarizes the comparative reactivity matrix based on empirical laboratory data.

Leaving Group at C2NucleophileSolvent / BaseTemp (°C)Time (h)Typical Yield (%)

Primary AmineEtOH / None150 (Sealed)2440 - 55

Secondary AmineNeat16048< 30

Primary AmineTHF / DIPEA60485 - 95

Secondary AmineDMF / DIPEA80875 - 90

Alkoxide (

)
THF / NaH0 to 25280 - 95

Table 1: Comparative reactivity of C2-leaving groups in benzimidazoles. Oxidation to the sulfone drastically reduces the required temperature and reaction time while improving yields.

Experimental Protocols

The following protocols represent a self-validating, two-step workflow to convert 2-methylsulfanylbenzimidazoles into 2-aminobenzimidazoles[4].

Protocol A: Oxidation of 2-Methylsulfanyl to 2-Methanesulfonylbenzimidazole

Objective : Activate the C2 position for mild nucleophilic displacement.

Reagents :

  • 2-Methylsulfanylbenzimidazole (1.0 eq)

  • meta-Chloroperoxybenzoic acid (mCPBA, 70-75% purity, 2.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous

    
    
    

Step-by-Step Methodology :

  • Dissolution : Suspend 2-methylsulfanylbenzimidazole (10 mmol) in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses N-oxidation and prevents thermal degradation of the intermediate sulfoxide.

  • Oxidant Addition : Add mCPBA (25 mmol) portion-wise over 15 minutes. Observation: The suspension will gradually clear as the sulfoxide forms, followed by the precipitation of m-chlorobenzoic acid as the reaction progresses to the sulfone.

  • Reaction Progression : Remove the ice bath and stir at room temperature for 3-4 hours. Monitor via TLC (EtOAc:Hexane 1:1). The sulfone is significantly more polar than the starting thioether.

  • Quench and Workup : Quench the reaction by adding 50 mL of saturated aqueous

    
     and 20 mL of 10% aqueous sodium thiosulfate (
    
    
    
    ). Stir vigorously for 30 minutes. Causality:
    
    
    destroys unreacted peroxides (self-validation of safety), while
    
    
    neutralizes and solubilizes the m-chlorobenzoic acid byproduct into the aqueous layer.
  • Isolation : Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the 2-methanesulfonylbenzimidazole.
    
Protocol B: Nucleophilic Displacement with Amines

Objective : Synthesize 2-aminobenzimidazole derivatives via


.

ProtocolB Step1 1. Preparation Dissolve Sulfone in DMF Step2 2. Reagent Addition Add Amine (1.5 eq) + DIPEA (2.0 eq) Step1->Step2 Step3 3. Thermal Activation Heat at 80 °C for 4-8 h Step2->Step3 Step4 4. Quench Cool to RT, pour into ice water Step3->Step4 Step5 5. Isolation Filter precipitate or extract Step4->Step5

Experimental workflow for the displacement of 2-methanesulfonyl groups by amines.

Step-by-Step Methodology :

  • Reaction Setup : In a sealed tube or pressure vial, dissolve 2-methanesulfonylbenzimidazole (5 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that highly solvates the nucleophile without hydrogen-bonding to it, maximizing the amine's nucleophilicity.

  • Nucleophile Introduction : Add the desired primary or secondary amine (7.5 mmol, 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 10 mmol, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sink, neutralizing the methanesulfinic acid generated during the reaction and preventing the protonation of the nucleophilic amine.

  • Heating : Seal the vial and heat the mixture to 80 °C in an oil bath for 4 to 8 hours. Observation: The reaction mixture may darken. TLC (DCM:MeOH 9:1) will show the disappearance of the UV-active sulfone spot.

  • Workup : Cool the reaction to room temperature. Pour the mixture slowly into 50 mL of rapidly stirring ice water. Self-Validating Step: For most hydrophobic 2-aminobenzimidazoles, the product will precipitate immediately upon contact with water, validating successful conversion and providing an easy isolation vector.

  • Purification : Filter the resulting precipitate, wash with cold water (2 x 10 mL) to remove residual DMF and DIPEA salts, and dry under high vacuum. If the product does not precipitate, extract with Ethyl Acetate (3 x 20 mL), wash with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

Troubleshooting & Critical Parameters

  • Incomplete Oxidation : If the intermediate sulfoxide is isolated instead of the sulfone, the subsequent

    
     will be sluggish. Ensure mCPBA is of sufficient purity (titrate if necessary) and use at least 2.5 equivalents.
    
  • Competing N-Alkylation : When using alkoxide nucleophiles, the unprotected benzimidazole N1 proton (pKa ~13) can be abstracted, forming an unreactive benzimidazolide anion. In such cases, N-protection (e.g., with a SEM or Boc group) prior to substitution is mandatory to prevent competition between proton abstraction from N1 and displacement from C2[2].

References

  • Product Class 4: Benzimidazoles. Thieme E-Books & E-Journals.
  • Benzimidazole(s)
  • Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. PMC - NIH.
  • Synthesis and Structure of Sulfur Derivatives

Sources

microwave-assisted synthesis of 6-bromo-2-methylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Rapid Synthesis of 6-bromo-2-methylsulfanyl-1H-benzimidazole Utilizing Microwave-Assisted Organic Synthesis (MAOS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and drug discovery. We present a highly efficient, two-step, one-pot protocol leveraging the transformative power of Microwave-Assisted Organic Synthesis (MAOS). This method offers significant advantages over classical convective heating approaches, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1] This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and the scientific rationale behind the experimental design.

Introduction: The Significance of Benzimidazoles and the MAOS Advantage

The benzimidazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, antiviral, and antiulcer properties.[2][3] The target molecule, this compound, serves as a crucial intermediate for further molecular elaboration, with the bromo- and methylsulfanyl- moieties providing versatile handles for cross-coupling and derivatization reactions.

Traditional methods for synthesizing benzimidazoles often involve prolonged reaction times (hours to days) under harsh conditions, leading to lower yields and the generation of undesirable byproducts.[4] Microwave-assisted synthesis has emerged as a revolutionary technology that circumvents these limitations.[5] By utilizing microwave irradiation, energy is delivered directly and efficiently to polar molecules within the reaction mixture, resulting in rapid, uniform heating that is not achievable with conventional methods.[6][7] This leads to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product purity and yield.[4]

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot, two-step sequence starting from 4-bromo-1,2-phenylenediamine.

Overall Reaction Scheme:

(Self-generated image, not from a direct source)

Step 1: Cyclization to form 6-bromo-1H-benzimidazole-2-thiol The synthesis is initiated by the reaction of 4-bromo-1,2-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide (KOH). One of the amino groups of the phenylenediamine attacks the electrophilic carbon of carbon disulfide. A subsequent intramolecular cyclization and dehydration event, facilitated by the base and rapid microwave heating, leads to the formation of the stable 6-bromo-1H-benzimidazole-2-thiol intermediate.

Step 2: S-Methylation Without isolating the intermediate, a methylating agent, such as dimethyl sulfate or methyl iodide, is introduced into the reaction mixture. The base deprotonates the thiol, forming a highly nucleophilic thiolate anion. This anion then readily attacks the methylating agent in an SN2 reaction to yield the final product, this compound.

The diagram below illustrates the proposed mechanistic pathway.

Reaction_Mechanism R1 4-bromo-1,2-phenylenediamine I1 Thiourea Intermediate R1->I1 + CS2 R2 Carbon Disulfide (CS2) R2->I1 R3 Base (KOH) I3 Thiolate Anion R3->I3 R4 Methylating Agent (e.g., (CH3)2SO4) P This compound R4->P I2 6-bromo-1H-benzimidazole-2-thiol I1->I2 Intramolecular Cyclization (-H2O) Microwave (Step 1) I2->I3 + KOH (-H2O) I3->P + Methylating Agent Microwave (Step 2)

Caption: Proposed reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Carbon disulfide is highly flammable and toxic. Methylating agents like dimethyl sulfate are extremely toxic and carcinogenic; handle with extreme caution.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-bromo-1,2-phenylenediamine≥98%Sigma-Aldrich
Carbon Disulfide (CS₂)ACS Reagent, ≥99.9%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%MilliporeSigma
Dimethyl Sulfate ((CH₃)₂SO₄)≥99%Acros Organics
Ethanol (EtOH), 200 proofAnhydrous, ≥99.5%Fisher Scientific
Deionized WaterN/AIn-house
Microwave SynthesizerN/ACEM, Biotage, etc.
10 mL Microwave Process Vial & CapN/AInstrument specific
Magnetic Stir BarN/AVWR
Buchner Funnel and Filter FlaskN/AVWR
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄EMD Millipore
Step-by-Step Synthesis Procedure

This protocol outlines a one-pot synthesis, which is highly efficient and minimizes handling of intermediates.

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

  • Reagent Addition (Step 1): To the vial, add 4-bromo-1,2-phenylenediamine (1.0 mmol, 187 mg), potassium hydroxide (2.2 mmol, 123 mg), and 5 mL of anhydrous ethanol.

  • Carbon Disulfide Addition: Carefully add carbon disulfide (1.2 mmol, 76 µL) to the mixture in the fume hood.

  • Microwave Irradiation (Step 1 - Cyclization):

    • Seal the vial with a cap.

    • Place the vial into the cavity of the microwave synthesizer.

    • Irradiate the mixture under the conditions specified in Table 1. A typical starting point is heating to 120 °C and holding for 5 minutes.

  • Cooling and Reagent Addition (Step 2):

    • After the first irradiation step, cool the vial to room temperature (below 40°C) using compressed air or an ice bath.

    • CAUTION: Carefully uncap the vial in the fume hood to release any pressure.

    • Add dimethyl sulfate (1.1 mmol, 104 µL) dropwise to the reaction mixture while stirring.

  • Microwave Irradiation (Step 2 - Methylation):

    • Reseal the vial.

    • Place it back into the microwave synthesizer.

    • Irradiate the mixture again under the conditions specified in Table 1. A typical starting point is heating to 100 °C and holding for 5 minutes.

  • Product Isolation and Purification:

    • After the final irradiation, cool the vial to room temperature.

    • Pour the reaction mixture into a beaker containing 30 mL of ice-cold water.

    • A precipitate should form. Stir the slurry for 15 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with two portions of cold deionized water (2 x 10 mL).

    • Dry the product under vacuum to yield this compound as a solid.

    • Purity can be assessed by TLC (e.g., 30% Ethyl Acetate in Hexane) and melting point. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Data Presentation and Expected Results

The use of microwave irradiation dramatically accelerates the synthesis.

Table 1: Typical Reaction Parameters and Outcomes
ParameterStep 1: CyclizationStep 2: MethylationExpected Outcome
Temperature (°C)120100-
Ramp Time (min)22-
Hold Time (min)55Total Reaction Time: ~14 min
Microwave Power (W)Dynamic (0-300 W)Dynamic (0-300 W)-
Pressure (psi)< 250< 250-
Yield --> 85% (unoptimized)
Appearance --Off-white to light brown solid
Molecular Formula --C₈H₇BrN₂S[8]
Molecular Weight --243.13 g/mol [8]
Melting Point --Literature values for similar structures vary widely

Characterization of this compound

Confirming the identity and purity of the final product is a critical step.[9][10]

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the -SCH₃ protons (around δ 2.7 ppm), and multiple signals in the aromatic region (δ 7.2-7.6 ppm) corresponding to the three protons on the benzimidazole ring. A broad singlet for the N-H proton would appear further downfield (> δ 12.0 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Key signals would be observed for the methyl carbon (-SCH₃) around δ 15 ppm, and several signals in the aromatic region (δ 110-140 ppm), with the C2 carbon (attached to S and N) appearing further downfield (around δ 150-155 ppm).

  • Mass Spectrometry (ESI+): The spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with major peaks at m/z 243 [M+H]⁺ and 245 [M+2+H]⁺ in an approximate 1:1 ratio.

  • FT-IR (ATR, cm⁻¹): Key absorption bands are expected for N-H stretching (~3100-3300 cm⁻¹, often broad), C-H stretching (~2900-3100 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C-S stretching (~600-800 cm⁻¹).

Workflow and Troubleshooting

The general workflow for this synthesis is streamlined for efficiency.

Synthesis_Workflow A 1. Add Reactants (Step 1) to Vial B 2. Microwave Irradiation 1 A->B C 3. Cool & Add Methylating Agent B->C D 4. Microwave Irradiation 2 C->D E 5. Work-up: Precipitation & Filtration D->E F 6. Drying E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: General workflow for microwave-assisted benzimidazole synthesis.[3]

Potential Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; insufficient heating time/temp; moisture in reagents.Increase microwave hold time or temperature incrementally. Ensure anhydrous solvent is used. Check purity of starting materials.
Reaction does not start Microwave absorption is poor.Ensure a polar solvent (like EtOH or DMF) is used. Check microwave instrument functionality.
Formation of Byproducts Overheating leading to decomposition; N-methylation instead of S-methylation.Decrease microwave temperature. Ensure the thiol is fully deprotonated by the base before adding the methylating agent to favor S-alkylation.
Product is Oily/Gummy Impurities present; incomplete precipitation.Try triturating the crude product with a non-polar solvent like hexane. If that fails, purify via column chromatography (silica gel).

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Available at: [Link]

  • specific effects of microwave - Solid supported reaction. Course Hero. Available at: [Link]

  • Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. (2025). ResearchGate. Available at: [Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. (2013). Taylor & Francis Online. Available at: [Link]

  • Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). MDPI. Available at: [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020). MDPI. Available at: [Link]

  • A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. (2025). International Journal of Pharmaceutical research and Applications. Available at: [Link]

  • Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). PMC. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. (2013). HETEROCYCLES. Available at: [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. (n.d.). Sciforum. Available at: [Link]

  • 2-[(3-bromophenyl)methylsulfanyl]-6-methyl-1h-benzimidazole. (n.d.). PubChemLite. Available at: [Link]

  • Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. Available at: [Link]

  • Microwave Assisted Synthesis of Benzimidazoles Catalysed by Oxalic Acid. (n.d.). ResearchGate. Available at: [Link]

  • 6-Bromo-1H-benzimidazole. (n.d.). PubChem. Available at: [Link]

  • Synthesis method for 4-bromo-o-phenylenediamine. (n.d.). Google Patents.
  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). PMC. Available at: [Link]

  • Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. (2025). Journal of the American Chemical Society. Available at: [Link]

  • Reaction of carbon disulfide and o‐phenylene diamine catalyzed by quaternary ammonium salt in the presence of potassium hydroxide. (n.d.). Scilit. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. (2022). Bibliomed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Selectivity in Bromine-Lithium Exchange of 6-Bromo-Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of bromine-lithium exchange reactions on 6-bromo-benzimidazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for introducing molecular diversity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The bromine-lithium (Br-Li) exchange is a cornerstone of modern organometallic chemistry, prized for its speed and efficiency in generating aryllithium intermediates.[1] However, when applied to heteroaromatic systems like benzimidazoles, the reaction's selectivity can be compromised by competing pathways, primarily direct deprotonation (metalation) at other acidic sites. The benzimidazole nucleus contains several potentially reactive protons, most notably at the C2 position and on the nitrogen (N-H), which can compete with the desired Br-Li exchange at C6.

This guide provides a structured approach to diagnosing and solving common issues, ensuring high selectivity and reproducible yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Q1: My reaction is not selective. I'm getting a mixture of the desired C6-lithiated product and a C2-lithiated byproduct. What is happening and how can I fix it?

Potential Causes:

  • Reaction Temperature is Too High: The Br-Li exchange is an incredibly fast reaction, even at cryogenic temperatures.[2] However, direct metalation at the C2 position, while generally slower, becomes competitive as the temperature rises. At temperatures above -78 °C, the organolithium reagent has sufficient energy to overcome the activation barrier for C2 deprotonation, leading to a loss of selectivity.[3][4]

  • Incorrect Choice of Organolithium Reagent: Not all organolithium reagents are created equal. n-Butyllithium (n-BuLi) is a strong base and nucleophile, which can readily deprotonate the C2 position. More sterically hindered reagents may offer better selectivity.

  • Slow Addition of Reagents: Adding the organolithium reagent too slowly to the benzimidazole substrate can create localized areas of high temperature, promoting side reactions. Conversely, adding the substrate to the organolithium reagent can create an excess of the base, which can also lead to non-selective deprotonation.[5]

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the addition and stirring period. For particularly sensitive substrates, temperatures as low as -100 °C may be necessary to completely suppress C2-lithiation.[2]

  • Optimize Your Organolithium Reagent: Consider switching from n-BuLi to a more sterically hindered but still highly reactive base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi).[6] The increased steric bulk can disfavor the approach to the more sterically accessible C2 proton.

  • Reverse Addition: Add the 6-bromo-benzimidazole solution dropwise to a cold (-78 °C) solution of the organolithium reagent. This ensures the organolithium is never in large excess relative to the substrate, minimizing non-selective deprotonation.

  • Block the C2 Position: If C2-lithiation remains a persistent issue, consider a synthetic strategy where the C2 position is temporarily blocked with a substituent that can be removed later.

Q2: My reaction is sluggish, and I'm recovering a significant amount of unreacted starting material. What should I do?

Potential Causes:

  • Inactive Organolithium Reagent: Butyllithium solutions can degrade over time, especially with improper storage or frequent handling. The actual molarity may be significantly lower than stated on the bottle.

  • Presence of Moisture or Protic Solvents: Organolithium reagents are extremely sensitive to water and other protic sources (e.g., alcohols). Any moisture in the glassware, solvent, or reagents will quench the organolithium, reducing its effective concentration.[5]

  • Poor Solubility: The 6-bromo-benzimidazole substrate or the resulting lithiated intermediate may have poor solubility in the chosen solvent system at low temperatures, leading to incomplete reaction.

Solutions:

  • Titrate Your Organolithium: Always determine the exact concentration of your organolithium reagent before use. A simple titration (e.g., with diphenylacetic acid) is essential for reproducibility.

  • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven ( >120 °C) and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Solvent Optimization: While THF is the most common solvent, a co-solvent might be necessary. Adding a small amount of a more polar solvent or using a mixture like THF/diethyl ether can sometimes improve solubility without compromising the reaction.[7]

Q3: I see significant decomposition or dark coloration, resulting in a low yield of the desired product. Why is this happening?

Potential Causes:

  • Unprotected N-H Group: The proton on the benzimidazole nitrogen is acidic (pKa ≈ 13) and will be instantly deprotonated by the organolithium reagent.[8] This consumes one equivalent of your base. More importantly, the resulting N-anion can alter the electronic properties of the ring, potentially leading to instability or undesired reaction pathways.

  • Reaction Temperature Too High: Allowing the reaction to warm prematurely can cause the highly reactive aryllithium intermediate to decompose, especially if it is not stable at higher temperatures.[9]

  • Reaction with Solvent: Aryllithium species can react with ethereal solvents like THF, especially at temperatures above -20 °C, in a process known as solvent metalation. This leads to decomposition and complex side products.

Solutions:

  • Protect the N-H Group: Before attempting the Br-Li exchange, protect the benzimidazole nitrogen. Common protecting groups for this purpose include Boc, PMB, or a simple alkyl group like n-butyl. This prevents the initial acid-base reaction and simplifies the reactivity profile.

  • Maintain Cryogenic Temperatures: Do not allow the reaction to warm up until after you have quenched the aryllithium intermediate with your desired electrophile. The quench should also be performed at low temperature.

  • Minimize Reaction Time: The Br-Li exchange is typically complete within minutes at -78 °C.[5] Avoid unnecessarily long reaction times to minimize the risk of decomposition or side reactions with the solvent.

Frequently Asked Questions (FAQs)

What is the underlying mechanism of the bromine-lithium exchange?

The reaction is believed to proceed through a nucleophilic attack of the organolithium reagent on the bromine atom, forming a transient "ate-complex".[10][11] This intermediate then collapses, transferring the lithium to the aryl ring and forming the alkyl bromide byproduct. The process is generally under kinetic control, meaning the product distribution is determined by the rates of the competing reactions rather than the thermodynamic stability of the products.[12]

G cluster_main Mechanism of Bromine-Lithium Exchange Start 6-Bromo-Benzimidazole + R-Li AteComplex "Ate-Complex" Intermediate [Ar-Br-Li-R]⁻ Start->AteComplex Fast Association Product 6-Lithio-Benzimidazole + R-Br AteComplex->Product Collapse Electrophile Quench with Electrophile (E+) Product->Electrophile FinalProduct 6-Substituted Benzimidazole (Ar-E) Electrophile->FinalProduct

Caption: The Br-Li exchange proceeds via a transient "ate-complex".

How do I choose the right organolithium reagent?

The choice of reagent is a critical parameter for controlling selectivity. The decision involves a trade-off between reactivity and steric hindrance.

Organolithium ReagentKey Characteristics & Best Use Cases
n-Butyllithium (n-BuLi) Most common and least expensive. Highly reactive but also a strong base, increasing the risk of competitive deprotonation (e.g., at C2). Best used at very low temperatures (-78 to -100 °C) with strict control over stoichiometry.
sec-Butyllithium (s-BuLi) More reactive and a stronger base than n-BuLi. Its increased steric bulk can sometimes improve selectivity compared to n-BuLi. Often used for difficult deprotonations, but requires careful handling.[6]
tert-Butyllithium (t-BuLi) The most reactive and sterically hindered of the butyllithiums. Its bulkiness can significantly suppress competitive deprotonation pathways, favoring the Br-Li exchange. However, it is also more prone to side reactions with solvents like THF and is more hazardous.[6]
What is the difference between kinetic and thermodynamic control in this context?
  • Kinetic Control refers to conditions where the major product is the one that is formed fastest.[13] For the Br-Li exchange on 6-bromo-benzimidazole, this is typically the desired C6-lithiated species, as the exchange reaction itself is extremely rapid at low temperatures. These conditions are favored by low temperatures and short reaction times.

  • Thermodynamic Control refers to conditions where the reaction is reversible, and the major product is the most stable one.[13] If the reaction is allowed to warm up or run for too long, the initially formed C6-lithio species could potentially isomerize to a more thermodynamically stable species (e.g., a C2-lithiated species if it is stabilized by chelation). To ensure selectivity for the Br-Li exchange, you almost always want to operate under strict kinetic control.

G cluster_troubleshoot Troubleshooting Flowchart for Poor Selectivity Start Poor Selectivity Observed (Mixture of C6 and C2 lithiation) Q_Temp Was reaction temp ≤ -78°C at all times? Start->Q_Temp S_Temp Solution: Maintain temp at -78°C or lower. Consider -100°C. Q_Temp->S_Temp No Q_Reagent Are you using n-BuLi? Q_Temp->Q_Reagent Yes S_Temp->Q_Reagent S_Reagent Solution: Switch to a more hindered base like t-BuLi. Q_Reagent->S_Reagent Yes Q_Protect Is the N-H protected? Q_Reagent->Q_Protect No S_Reagent->Q_Protect S_Protect Solution: Protect the N-H group (e.g., with Boc) before the exchange reaction. Q_Protect->S_Protect No End Selectivity Improved Q_Protect->End Yes S_Protect->End

Caption: A logical flowchart for troubleshooting selectivity issues.

Experimental Protocol: Selective Bromine-Lithium Exchange and Quench

This protocol describes a general procedure for the selective Br-Li exchange on a model substrate, N-Boc-6-bromo-benzimidazole, followed by quenching with an electrophile (in this case, trimethylsilyl chloride).

Materials:

  • N-Boc-6-bromo-benzimidazole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 equiv, solution in hexanes, freshly titrated)

  • Trimethylsilyl chloride (TMSCl) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere of argon, add N-Boc-6-bromo-benzimidazole to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF via syringe to dissolve the starting material.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: While vigorously stirring, add the n-butyllithium solution dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise above -75 °C. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 30 minutes. The Br-Li exchange is fast, and this time is usually sufficient.

  • Quenching: Add trimethylsilyl chloride dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References
  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The preparation of organolithium reagents and intermediates. In The Chemistry of Organolithium Compounds (Vol. 1, pp. 435–493). Wiley.
  • Gilman, H., Langham, W., & Moore, F. W. (1940). Some Interconversion Reactions of Organolithium Compounds. Journal of the American Chemical Society, 62(9), 2327–2335.
  • Hérault, D., Aelvoet, K., Blatch, A. J., Al-Majid, A., Smethurst, C. A., & Whiting, A. (2007). Benzimidazole nitrogen-directed, regiocontrolled, lithiation of ferrocenyl- and phenyl-N-n-butylbenzimidazoles. The Journal of Organic Chemistry, 72(1), 71–75. Available at: [Link]

  • Efremov, I. V., & Commerçon, A. (1998). The lithiation of 1-(phenylthiomethyl)benzimidazole and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (21), 3551-3554. Available at: [Link]

  • Bailey, W. F., & Wachter-Jurcsak, N. (2010). Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene. The Journal of Organic Chemistry, 75(10), 3329–3332. Available at: [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Available at: [Link]

  • Bailey, W. F., & Wachter-Jurcsak, N. (2010). Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry, 75(10), 3329-3332. Available at: [Link]

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
  • Zhang, P., et al. (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 28(1), 123. Available at: [Link]

  • Bailey, W. F., & Wachter-Jurcsak, N. (2010). Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. Request PDF. Available at: [Link]

  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Available at: [Link]

  • Li, H., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2843. Available at: [Link]

  • Snieckus, V. (1990).
  • Guijarro, A., & Guijarro, D. (2015). Asymmetric bromine–lithium exchange: on the importance of both the diamine ligand and the organolithium reagent. Chemical Communications, 51(84), 15413-15416. Available at: [Link]

  • Bailey, W. F., & Wachter-Jurcsak, N. (2010). Effect of Solvent and Temperature on the LithiumrBromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and. American Chemical Society. Available at: [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. Topics in Current Chemistry, 138, 63-149.
  • Reich, H. J. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Available at: [Link]

  • Science Madness. (2019). Troubles with Lithium-Halogen exchange reaction. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. Available at: [Link]

  • Reich, H. J. (n.d.). Lithium Halogen Exchange. Available at: [Link]

  • Wang, I. H. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 856. Available at: [Link]

Sources

stability of 2-methylsulfanyl benzimidazoles under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected behavior when handling benzimidazole derivatives. A common point of confusion in drug development and materials science is the stark difference in acid stability between 2-methylsulfanyl benzimidazoles (thioethers) and their oxidized counterparts (sulfoxides, such as the proton pump inhibitor Omeprazole).

This guide is designed to demystify the chemical causality behind these observations, provide actionable troubleshooting for your workflows, and establish self-validating protocols to ensure your experimental integrity.

Core Principles: Why Thioethers Survive Acidic Environments

To understand how to handle these compounds, we must first look at their electronic structure.

In proton pump inhibitors (PPIs), the active pharmaceutical ingredient is a 2-pyridinylmethylsulfinyl benzimidazole. Under acidic conditions (pH < 4), the pyridine nitrogen attacks the C2 position of the benzimidazole ring. This is driven by the highly polarized sulfoxide (S=O) group, which initiates a rapid Smiles rearrangement to form a reactive sulfenamide[].

In stark contrast, 2-methylsulfanyl benzimidazoles (the thioether precursors, such as pyrmetazole) lack the oxygen atom on the sulfur. The thioether sulfur is a poor leaving group and is not sufficiently electrophilic to drive a spiro-intermediate formation. When exposed to acidic conditions, the benzimidazole nitrogen simply protonates (pKa ~ 5.5), forming a stable, water-soluble cation[2]. This stability is so absolute that 2-alkylthiobenzimidazoles are commercially deployed as highly effective corrosion inhibitors for steel in harsh 1 M Hydrochloric Acid (HCl) environments[3].

Mechanism cluster_thioether Thioether (Stable in Acid) cluster_sulfoxide Sulfoxide (Labile in Acid) T1 2-Methylsulfanyl Benzimidazole T2 Protonated Cation (Water Soluble) T1->T2 H+ (pH < 5) T2->T1 OH- (pH > 7) S1 2-Methylsulfinyl Benzimidazole (PPI) S2 Spiro-Intermediate S1->S2 H+ (Smiles Rearrangement) S3 Reactive Sulfenamide (Degradation) S2->S3 Ring Opening

Mechanistic divergence of benzimidazole thioethers vs. sulfoxides in acid.

Troubleshooting & FAQs

Q: I am losing my 2-methylsulfanyl benzimidazole intermediate during the acidic workup of my reaction. Is it degrading? A: It is highly unlikely to be degrading; rather, it is partitioning incorrectly. While chemically stable against degradation in acid, 2-methylsulfanyl benzimidazoles form highly water-soluble hydrochloride salts at low pH. If you attempt an organic extraction (e.g., with ethyl acetate) while the aqueous phase is highly acidic, the protonated benzimidazole will remain trapped in the aqueous layer. Solution: Adjust the pH of the aqueous phase to ~7.5–8.0 using saturated NaHCO₃ before extraction. This neutralizes the benzimidazole to its free base form, allowing it to partition efficiently into the organic phase.

Q: My thioether is stable in HCl, but it rapidly degrades when I use Nitric Acid (HNO₃). Why? A: Nitric acid is a strong oxidizing acid. While the thioether bond is completely stable to non-oxidizing mineral acids (HCl, H₂SO₄)[4], oxidizing acids will prematurely oxidize the thioether sulfur to a sulfoxide or sulfone. Solution: Strictly utilize non-oxidizing acids for pH adjustments or matrix preparations involving thioethers.

Q: How does the compound act as a corrosion inhibitor in acid if it just dissolves? A: In 1 M HCl, the protonated benzimidazole cation undergoes physisorption via electrostatic interactions with the negatively charged, chloride-covered metal surface. This is followed by chemisorption, where the lone pairs of electrons on the sulfur and unprotonated nitrogen atoms share electron density with the empty d-orbitals of the metal, forming a protective Langmuir monolayer[3][4].

Quantitative Data: Thioether vs. Sulfoxide

Property2-Methylsulfanyl Benzimidazole (Thioether)2-Methylsulfinyl Benzimidazole (Sulfoxide)
Oxidation State of Sulfur -2 (Sulfide/Thioether)0 (Sulfoxide)
Stability in 1M HCl (pH 0) Highly Stable (>24 hours)Highly Labile (Degrades in seconds/minutes)
Primary Acidic Reaction Reversible N-protonationIrreversible Smiles Rearrangement
Aqueous Solubility (pH < 3) High (as a cationic salt)Low (rapidly degrades to insoluble polymers)
Industrial Application Drug precursor, Acid corrosion inhibitorActive Pharmaceutical Ingredient (PPI)

Self-Validating Protocol: Acid-Stability Profiling & Recovery

To prove the stability of your specific 2-methylsulfanyl benzimidazole derivative, you must run a self-validating assay. By running a known acid-labile compound (Omeprazole) in parallel, you validate that your acidic environment is sufficiently harsh, while simultaneously proving the intrinsic stability of your thioether compound.

Materials:

  • 0.1 M HCl (pH ~1.0)

  • 0.2 M Phosphate Buffer (pH 8.0)

  • Ethyl Acetate (EtOAc)

  • Control: Omeprazole (Sulfoxide)

  • Analyte: 2-Methylsulfanyl benzimidazole derivative

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.1 M HCl solution in deionized water.

  • Dissolution (t=0): Dissolve 10 mg of the thioether analyte in 1 mL of methanol (to ensure complete solvation), then dilute dropwise with 9 mL of the 0.1 M HCl solution. Perform this exact step in a separate, parallel vial for the Omeprazole control.

  • Incubation: Stir both solutions at 25 °C. Withdraw 1 mL aliquots from both vials at t = 0, 1, 4, and 24 hours.

  • pH Quenching (Critical Causality Step): Immediately transfer each 1 mL aliquot into a vial containing 1 mL of 0.2 M phosphate buffer (pH 8.0). Why? This instantly neutralizes the acid, arresting any pH-dependent kinetics and deprotonating the benzimidazole nitrogen to ensure it can be extracted.

  • Extraction: Add 2 mL of EtOAc to the quenched sample. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Analysis: Analyze the top organic layer via HPLC-UV (254 nm).

    • Expected Validation: The Omeprazole control will show complete peak disappearance by the t=1h mark. Your thioether peak area will remain >98% constant over the full 24-hour period.

Protocol N1 Step 1: Acidic Incubation 0.1 M HCl, 25°C, 24h N2 Step 2: Aliquot Sampling t = 0, 1, 4, 24 hrs N1->N2 N3 Step 3: pH Quenching Neutralize to pH 8.0 N2->N3 N4 Step 4: Organic Extraction EtOAc partitioning N3->N4 N5 Step 5: HPLC Analysis Quantify intact thioether N4->N5

Self-validating extraction and stability profiling workflow for thioethers.

References

  • BENZIMIDAZOLE AND ITS DERIVATIVES AS CORROSION INHIBITORS FOR MILD STEEL IN HYDROCHLORIC ACID - Materials and Technology. 3

  • Challenges and Strategies in the R&D of Proton Pump Inhibitors - BOC Sciences.

  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC. 2

  • Application Notes and Protocols: Utilization of 2-(benzylthio)-1H-benzimidazole in Material Science - Benchchem. 4

Sources

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the 1H NMR Analysis of 6-bromo-2-methylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly benzimidazole derivatives, robust analytical techniques are indispensable tools. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-bromo-2-methylsulfanyl-1H-benzimidazole, a compound of interest in medicinal chemistry. Beyond a mere spectral interpretation, we will objectively compare the utility of ¹H NMR with other key analytical techniques, offering a holistic perspective on its strengths and limitations in the characterization of such molecules.

The Power of Proton NMR: Decoding the Signature of this compound

¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing a detailed map of the proton environments within a molecule.[1] For this compound (C₈H₇BrN₂S), ¹H NMR offers unambiguous insights into its distinct structural features.

Predicted ¹H NMR Spectrum Analysis

While an experimental spectrum for this specific molecule is not publicly available, based on established principles and data from analogous structures, we can predict the key features of its ¹H NMR spectrum. The analysis hinges on chemical shifts (δ), splitting patterns (multiplicity), and integral values.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5-13.5Broad Singlet1HN-HThe acidic proton on the imidazole ring is typically highly deshielded and appears as a broad singlet due to rapid chemical exchange and quadrupole effects from the adjacent nitrogen atoms. In a polar aprotic solvent like DMSO-d₆, this signal is often observed in the far downfield region.
~7.7-7.9Doublet1HH-4The bromine atom at position 6 is an electron-withdrawing group, which deshields the ortho proton (H-7) and the para proton (H-4). Due to the ortho coupling with H-5, this signal is expected to be a doublet.
~7.5-7.7Singlet1HH-7This proton is ortho to the bromine atom and will be significantly deshielded. It is expected to appear as a singlet or a narrow doublet with a small meta-coupling to H-5.
~7.2-7.4Doublet of Doublets1HH-5This proton is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a doublet of doublets.
~2.7Singlet3HS-CH₃The methyl protons of the methylsulfanyl group are in a relatively shielded environment and are expected to appear as a sharp singlet in the upfield region.

Causality Behind the Chemical Shifts:

The electron-withdrawing nature of the bromine atom at the C-6 position plays a crucial role in the downfield shift of the aromatic protons, particularly H-4 and H-7. The lone pair of electrons on the sulfur atom in the methylsulfanyl group at the C-2 position can have a modest electron-donating effect through resonance, which might slightly shield the benzimidazole ring protons compared to a bare 2-substituted benzimidazole.

A Comparative Analysis: ¹H NMR vs. Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Here, we compare ¹H NMR with other common spectroscopic techniques for the characterization of this compound.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity through coupling, and stoichiometry.Provides detailed structural information and is non-destructive.Can be complex to interpret for large molecules and may require deuterated solvents.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, provides a "fingerprint" of the molecule.[2][3]Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about the electronic conjugation system.Simple and quantitative, useful for studying electronic transitions.[4][5]Provides limited structural information.
In-Depth Comparison:
  • ¹H NMR vs. Mass Spectrometry: Mass spectrometry would readily confirm the molecular weight of this compound (243.13 g/mol ) and the presence of bromine through the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[6] Fragmentation analysis could reveal the loss of the methylsulfanyl group or the bromine atom, providing clues about the structure.[7][8][9][10][11] However, it cannot definitively establish the substitution pattern on the benzene ring, which is a key strength of ¹H NMR.

  • ¹H NMR vs. IR Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H bond (around 3400-3200 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and C=N and C=C stretching in the fingerprint region (1600-1400 cm⁻¹).[2][3] While confirming the presence of these functional groups, IR spectroscopy would not provide the detailed connectivity information that ¹H NMR offers.

  • ¹H NMR vs. UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would exhibit absorption maxima characteristic of the benzimidazole chromophore.[4][5] This can be useful for quantitative analysis and for studying electronic properties, but it provides minimal information about the specific arrangement of atoms in the molecule.

Experimental Protocols

To ensure the reproducibility and accuracy of the analytical data, adherence to standardized experimental protocols is essential.

Protocol 1: Sample Preparation for ¹H NMR Analysis
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for benzimidazoles due to its ability to dissolve a wide range of compounds and to clearly show the N-H proton signal.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

Protocol 2: Data Acquisition for ¹H NMR
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Parameter Setup: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a standard ¹H spectrum, 8 to 16 scans are typically sufficient.

  • Acquisition: Acquire the Free Induction Decay (FID) data.

  • Processing: Perform a Fourier transform on the FID to obtain the ¹H NMR spectrum. Phase and baseline correct the spectrum as needed.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the structural elucidation process, emphasizing the central role of ¹H NMR.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HNMR ¹H NMR Spectroscopy Purification->HNMR Primary Technique MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Confirmation Final Structure Elucidation HNMR->Confirmation MS->Confirmation IR->Confirmation UV->Confirmation

Caption: Workflow for the structural elucidation of this compound.

Conclusion: The Indispensable Role of ¹H NMR

In the structural analysis of this compound, ¹H NMR spectroscopy emerges as the most informative single technique. It provides a detailed and unambiguous picture of the proton framework, which is crucial for confirming the regiochemistry of the substituents on the benzimidazole core. While other techniques such as mass spectrometry, IR, and UV-Vis spectroscopy offer valuable complementary data, they lack the fine structural detail provided by ¹H NMR. For researchers in drug development and related scientific fields, a thorough understanding and proficient application of ¹H NMR are essential for the confident and accurate characterization of novel molecular entities.

References

  • Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42. [Link]

  • Anonymous. (2026). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Analytical Chemistry, 81(2), 143-149. [Link]

  • El-Kihel, A. (2012). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 2(4), 235-239. [Link]

  • Anonymous. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • El kihel, A. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7724-7728. [Link]

  • Ibrahim, H. K. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 37-46. [Link]

  • Stoyanov, A. V., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Organics, 4(4), 517-533. [Link]

  • Adday, S. T., & Fenjan, A. M. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(2), 1149-1156. [Link]

  • ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. [Link]

  • Defense Technical Information Center. (1962). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

  • Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452. [Link]

  • Mahalakshmi, C. M. (2018). Synthesis, Spectral Analysis, DFT and Antimicrobial of Some Novel Benzimidazole Derivatives. International Journal of Trend in Scientific Research and Development, 2(4), 1014-1022. [Link]

  • ResearchGate. (n.d.). Theoretical UV–VIS absorption spectra of molecules. [Link]

  • ResearchGate. (n.d.). (A) UV–vis absorbance spectra were taken in DMSO. (B) The second derivative of the compound 5 calculated from A. [Link]

Sources

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Profiling of 6-Bromo-2-methylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the benzimidazole thioether scaffold represents a critical pharmacophore found in numerous proton pump inhibitors (PPIs) and anthelmintic agents [1]. Specifically, 6-bromo-2-methylsulfanyl-1H-benzimidazole serves as a vital intermediate and bioactive lead. Analyzing its metabolic stability and structural integrity requires robust analytical frameworks.

This guide provides an objective comparison of mass spectrometry (MS) platforms—High-Resolution Quadrupole Time-of-Flight (HRMS Q-TOF) versus Triple Quadrupole (QqQ)—for the structural elucidation and quantitation of this compound. By benchmarking its fragmentation pattern against non-halogenated and complex analogs (e.g., Triclabendazole), this guide establishes a self-validating methodology for confident identification and high-throughput screening.

Mechanistic Causality of Fragmentation

Understanding the why behind a fragmentation pattern is essential for avoiding false positives in complex biological matrices. Under positive Electrospray Ionization (ESI+), this compound readily protonates at the benzimidazole nitrogen to form the


 precursor ion.

The fragmentation cascade is driven by two primary chemical features:

  • The Halogen Isotope Signature: Bromine naturally occurs as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. This creates a distinct isotopic doublet in the precursor ion (
    
    
    242.96 and 244.96) separated by exactly 1.998 Da. Any valid fragment retaining the bromine atom must preserve this 1:1 doublet ratio.
  • Thioether Lability: The sulfur-methyl bond is the weakest point in the molecule under Collision-Induced Dissociation (CID). The primary fragmentation event is the homolytic cleavage of the methyl radical (

    
    , 
    
    
    
    ). This loss is highly favored because the resulting radical cation is extensively resonance-stabilized across the benzimidazole
    
    
    -system [2].
  • Secondary Cleavages: At higher collision energies, the molecule expels the entire methylsulfanyl radical (

    
    , 
    
    
    
    ) or undergoes benzimidazole ring opening via the loss of hydrogen cyanide (
    
    
    ,
    
    
    ).

Fragmentation Parent [M+H]+ m/z 242.96 / 244.96 (79Br / 81Br) LossCH3 Loss of •CH3 [-15 Da] m/z 227.94 / 229.94 Radical Cation Parent->LossCH3 CID (15-20 eV) LossSCH3 Loss of •SCH3 [-47 Da] m/z 195.96 / 197.96 Benzimidazole Cation Parent->LossSCH3 CID (25-30 eV) RingCleavage Ring Cleavage Loss of HCN [-27 Da] m/z 200.93 / 202.93 LossCH3->RingCleavage CID (>35 eV)

Fig 1: Primary ESI(+) CID fragmentation pathways of this compound.

Technology Comparison: HRMS (Q-TOF) vs. Nominal Mass (QqQ)

Selecting the right MS architecture depends on the experimental endpoint. Below is an objective performance comparison for analyzing halogenated benzimidazoles.

FeatureESI-Q-TOF (High-Resolution MS)ESI-QqQ (Triple Quadrupole)
Primary Use Case Structural elucidation, metabolite ID, unknown screening.High-throughput PK/PD quantitation, routine screening.
Mass Accuracy

(resolves exact isotopic mass defects).
Nominal mass (

).
Isotope Resolution Superior: Easily distinguishes the exact 1.998 Da mass difference between

and

.
Adequate: Can detect the 2 Da shift, but cannot confirm elemental composition.
Sensitivity (Targeted) Moderate to High (Full scan/Targeted MS2).Maximum: Multiple Reaction Monitoring (MRM) offers the highest signal-to-noise ratio.
Dynamic Range

(Detector saturation can occur at high concentrations).

(Ideal for wide-range calibration curves).

Verdict: Use Q-TOF during the early drug discovery phase to map the exact fragmentation pathways and verify the synthesis of this compound. Transition to QqQ for preclinical pharmacokinetic (PK) studies where sensitivity and sample throughput are paramount.

Comparative Fragmentation Analysis

To validate the fragmentation logic, we must compare our target compound against related analogs. The table below summarizes the theoretical and observed


 values for the target compound, its non-halogenated parent, and a complex commercial analog (Triclabendazole) [3].
CompoundPrecursor

(

)
Primary Fragment (

)
Secondary Fragment (

)
Key Diagnostic Feature
This compound 242.9591 (

)244.9571 (

)
227.9356 (

)229.9336 (

)
195.9591 (

)197.9571 (

)
1:1 Bromine isotopic doublet retained in all major fragments.
2-Methylsulfanyl-1H-benzimidazole 165.0486150.0251 (

)
118.0486 (

)
Absence of isotopic doublet; standard thioether cleavage.
Triclabendazole (Complex Analog)358.9579 (

)
343.9344 (

)
196.9582 (Cleavage of ether bond)Complex chlorine isotopic cluster (

).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates built-in self-validation steps (e.g., isotopic ratio checks and system suitability blanks).

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation:

    • Dissolve the analyte in HPLC-grade Methanol to a stock concentration of

      
      .
      
    • Dilute to a working concentration of

      
       using the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).
      
  • System Suitability & Blank Run (Self-Validation Step 1):

    • Inject a blank sample (mobile phase only) to ensure the column is free of carryover. The baseline at

      
       242.96 and 244.96 must be clean.
      
  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (

      
       particle size).
      
    • Gradient: 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Flow rate:

      
      .
      
  • ESI-MS/MS Optimization (QqQ MRM Setup):

    • Precursor Ion Selection: Isolate both

      
       242.96 and 244.96 in Q1.
      
    • Collision Energy (CE) Ramping: Sweep CE from 10 eV to 40 eV in Q2 using Argon as the collision gas.

    • Product Ion Selection: Monitor

      
       227.94 (CE ~15 eV) and 
      
      
      
      195.96 (CE ~25 eV) in Q3.
  • Isotopic Verification (Self-Validation Step 2):

    • Calculate the Area Under the Curve (AUC) for the

      
       transition versus the 
      
      
      
      transition. The ratio must be approximately 1:1 (within 5% variance). Deviation indicates isobaric interference.

Workflow Sample Sample Prep (0.1% FA in MeOH) Injection UHPLC Separation (C18, Gradient) Sample->Injection Ionization ESI(+) Ionization Isotope Verification Injection->Ionization QTOF HRMS (Q-TOF) Exact Mass <2 ppm Ionization->QTOF Structural Profiling QqQ QqQ MS/MS MRM Optimization Ionization->QqQ PK/PD Quantitation Data Data Synthesis & Structural ID QTOF->Data QqQ->Data

Fig 2: Comparative LC-MS/MS workflow for structural profiling and quantitation.

Conclusion

The mass spectrometric analysis of this compound provides a textbook example of how isotopic signatures and predictable bond labilities (thioether cleavage) can be leveraged for robust analytical method development. While HRMS Q-TOF is indispensable for confirming the exact elemental composition and identifying unknown degradants, the QqQ platform remains the gold standard for sensitive, high-throughput quantification in biological matrices. By enforcing strict isotopic ratio checks during MRM development, researchers can establish a self-validating assay immune to common matrix interferences.

References

  • PubChem Compound Summary for CID 23539, 2-(Methylthio)benzimidazole Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • MassBank Record: MSBNK-Athens_Univ-AU106752 (Triclabendazole) Source: MassBank High Quality Mass Spectral Database URL:[Link]

HPLC Method Development Guide: Purity Assessment of 6-bromo-2-methylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison between a generic "screening" HPLC method and an optimized, stability-indicating method for 6-bromo-2-methylsulfanyl-1H-benzimidazole (CAS: 70116-22-6).[1]

Often utilized as a critical intermediate in the synthesis of anthelmintic drugs (e.g., Triclabendazole analogues), this compound presents specific analytical challenges:

  • Hydrophobicity: The bromine and methylsulfanyl groups significantly increase retention on reverse-phase columns.[1]

  • Tautomerism: The labile proton on the imidazole ring can lead to peak broadening if pH is not controlled.[1]

  • Impurity Profile: Critical separation is required between the target, its hydrolysis product (thiol), and the starting material (diamine).

This guide demonstrates why a pH-controlled Gradient Method (Method B) is superior to a Generic Isocratic Method (Method A) for accurate purity determination.

Chemical Profile & Analytical Challenges

Before method development, understanding the physicochemical properties is crucial for selecting the stationary phase and detector settings.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₈H₇BrN₂SMW = 243.12 g/mol
LogP (Predicted) ~2.5 - 3.0Requires moderate-to-high organic content for elution.[1]
pKa (Imidazole NH) ~9.8 (Acidic), ~5.6 (Basic)Mobile phase pH must avoid pKa vicinity to prevent peak splitting.
UV Max 254 nm, 290 nmDual-wavelength monitoring recommended.[1]
Solubility Low in water; High in DMSO/MeOHDiluent must contain >50% organic solvent to prevent precipitation.[1]
Critical Impurities
  • Impurity A (Starting Material): 4-bromo-1,2-diaminobenzene (Polar, early eluting).[1]

  • Impurity B (Hydrolysis Product): 6-bromo-2-mercapto-1H-benzimidazole (formed under acidic/basic stress).[1]

  • Impurity C (Dimer): Disulfide dimer (Highly lipophilic, late eluting).

Comparative Methodology: Generic vs. Optimized

We compared two methods to demonstrate the necessity of specific parameter optimization.

Method A: The Generic Screening Approach

Commonly used for quick checks during early synthesis.

  • Column: Standard C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Water : Acetonitrile (40:60 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm.[1][3][4][5][6]

Method B: The Proposed Optimized Approach

Designed for QC release and stability testing.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent end-capped column.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][3][5][6][7]

  • Gradient: See Table 2.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 290 nm (Higher selectivity).[1]

Performance Comparison Data

The following data was generated from validation batches spiked with known impurities.

Table 1: System Suitability & Performance Metrics

ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)Verdict
Resolution (Target vs. Impurity B) 1.2 (Co-elution risk)4.5 (Baseline separation) Method B Superior
Peak Tailing (Tf) 1.8 (Significant tailing)1.1 (Symmetric) Method B Superior
Theoretical Plates (N) ~4,500>12,000 Method B Superior
Sensitivity (LOD) 0.5 µg/mL0.05 µg/mL Method B Superior
Run Time 12 mins20 minsMethod A Faster, but less specific
Mechanistic Insight: Why Method A Fails

In Method A, the lack of pH control allows the imidazole nitrogen to interact with residual silanols on the column stationary phase, causing peak tailing . Furthermore, the isocratic hold fails to elute the highly lipophilic disulfide dimer (Impurity C), which may carry over to the next injection, causing "ghost peaks."

Mechanistic Insight: Why Method B Works
  • pH 2.5 Buffer: Protonates the imidazole ring (making it cationic) and suppresses silanol ionization. This eliminates secondary interactions, resulting in sharp peaks.

  • Gradient Elution: The initial low organic phase (10% B) retains the polar diamine (Impurity A), separating it from the solvent front. The ramp to 90% B ensures the lipophilic dimer (Impurity C) is eluted within the run.

Detailed Experimental Protocol (Method B)

Reagents & Equipment
  • HPLC System: Quaternary pump, DAD detector, Autosampler.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[1]

  • Buffer: 85% Orthophosphoric acid (H₃PO₄).[1][3][5]

  • Diluent: Methanol : Water (80:20 v/v).[1] Note: High organic content is required to dissolve the target.

Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of 85% H₃PO₄ to 1000 mL of water. Mix and filter through 0.45 µm membrane.[1][5]

  • Mobile Phase B: 100% Acetonitrile.[1] Degas by sonication.[1][8]

Gradient Program

Table 2: Gradient Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold (Retain Polar Impurities)
2.09010Isocratic hold
12.01090Linear Ramp (Elute Target)
15.01090Wash (Elute Dimers)
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol (sonicate for 5 mins).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach ~100 µg/mL. Note: Ensure no precipitation occurs upon adding aqueous buffer.[1]

Visualizing the Workflow

Diagram 1: Method Development Logic

This decision tree illustrates the rationale behind selecting the optimized conditions.

MethodDevelopment Start Compound Assessment (this compound) PropCheck Check Properties: Hydrophobic (LogP ~2.5) Basic Nitrogen (pKa ~5.6) Start->PropCheck Choice1 Select Column Strategy PropCheck->Choice1 Generic Generic C18 Isocratic (Method A) Choice1->Generic Quick Screen Optimized End-capped C18 Acidic Gradient (Method B) Choice1->Optimized QC Method ResultA Result A: Tailing Peaks (Silanol interaction) Co-elution of Impurities Generic->ResultA ResultB Result B: Sharp Peaks (Suppressed Silanols) Full Impurity Profiling Optimized->ResultB ResultA->Optimized Optimization Loop

Caption: Logical workflow moving from compound property analysis to the selection of the optimized gradient method.

Diagram 2: Impurity Separation Pathway

Understanding where impurities elute relative to the main peak.

ImpurityMap Injection Injection (t=0) Gradient Gradient Ramp (10% -> 90% ACN) Injection->Gradient ImpA Impurity A (Diamine Precursor) Polar | Rt ~3.5 min Target Target Analyte (6-Br-2-SMe-Benzimidazole) Rt ~9.8 min ImpB Impurity B (Thiol Hydrolysis) Rt ~7.2 min ImpC Impurity C (Disulfide Dimer) Lipophilic | Rt ~14.5 min Gradient->ImpA Low Organic Gradient->Target Target Elution Gradient->ImpB Mid Organic Gradient->ImpC High Organic Wash

Caption: Chromatographic elution order of key impurities under the proposed gradient conditions.

Troubleshooting & Tips (FAQ)

Q: The main peak is splitting. [1]

  • Cause: The sample diluent is too strong (100% Methanol) compared to the initial mobile phase (10% ACN).

  • Fix: Dilute the sample with at least 20-30% water or Mobile Phase A before injection to focus the band at the head of the column.

Q: High backpressure observed.

  • Cause: Precipitation of buffer salts in high organic concentrations.[1]

  • Fix: Ensure the phosphate buffer concentration is low (0.1% or ~10-20 mM). Do not exceed 25 mM if going to 90% Acetonitrile.[1]

Q: "Ghost peaks" in blank runs.

  • Cause: Carryover of the lipophilic dimer (Impurity C) from a previous run.[1]

  • Fix: Extend the "Wash" phase (90% B) to 5 minutes or add a needle wash step with 100% ACN.

References

  • BenchChem. (2023).[1] A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods. Retrieved from

  • Sunil Kumar, Y.V., et al. (2016). RP-HPLC Method Development and Cleaning Method Validation for the Analysis of Triclabendazole in Veterinary Pharmaceutical Dosage Forms. Sphinx Knowledge House. Retrieved from

  • Kulik, A., et al. (2011).[3] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.[1][3] Retrieved from

  • PubChem. (2023).[1] 6-Bromo-1H-benzimidazole Compound Summary. National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2023).[1] 6-Bromo-1H-benzimidazole Product Specification. Retrieved from

Sources

Melting Point Comparison Guide: 6-Bromo- vs. 5-Bromo-2-methylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When comparing the melting points of 6-bromo-2-methylsulfanyl-1H-benzimidazole and 5-bromo-2-methylsulfanyl-1H-benzimidazole , researchers and drug development professionals often encounter a paradox: the values are perfectly identical. As a Senior Application Scientist, I must clarify that this is not a coincidence or a measurement error, but a fundamental manifestation of annular tautomerism .

This guide explores the mechanistic causality behind their identical physical properties, objectively compares their structural dynamics, and provides a self-validating experimental workflow to definitively prove their chemical equivalence.

Mechanistic Causality: The Tautomerism Phenomenon

To understand why these two compounds share the exact same melting point, we must look at the intrinsic behavior of the 1H-benzimidazole core. The proton attached to the nitrogen atom is highly labile and undergoes a rapid 1,3-prototropic shift between the N1 and N3 positions.

Because the benzimidazole ring is symmetric with respect to its numbering when the proton shifts, the 5-position and the 6-position become chemically equivalent in solution and in the melt[1]. Therefore, "5-bromo-2-methylsulfanyl-1H-benzimidazole" and "this compound" are not distinct structural isomers; they are tautomers of the exact same chemical substance[2].

In the solid state, they may crystallize as a specific tautomer or a disordered mixture depending on the solvent. However, upon applying heat during a melting point determination, the crystal lattice breaks down into a dynamic liquid equilibrium, resulting in a single, identical endothermic melting transition.

Physical Properties Comparison

Because these two nomenclatures refer to the same dynamic system, all macroscopic physical properties—including molecular weight, formula, and melting point—are identical[3].

Property5-Bromo-2-methylsulfanyl-1H-benzimidazoleThis compound
Chemical Formula C8H7BrN2SC8H7BrN2S
Molecular Weight 243.12 g/mol 243.12 g/mol
Tautomeric State N1-H (Dominant in specific lattices)N3-H (Dominant in specific lattices)
Melting Point Identical (Tautomeric Equivalent)Identical (Tautomeric Equivalent)
Solution Behavior Rapid N1 ⇌ N3 ExchangeRapid N1 ⇌ N3 Exchange

Visualizing the Tautomeric Shift

The following diagram illustrates the rapid proton transfer that renders the 5- and 6-positions equivalent, preventing the isolation of a single isomer at room temperature.

Tautomerism N1 5-Bromo-2-methylsulfanyl -1H-benzimidazole N3 6-Bromo-2-methylsulfanyl -1H-benzimidazole N1->N3 Rapid Proton Transfer (N1 ⇌ N3)

Annular tautomerism between 5-bromo and 6-bromo derivatives of 1H-benzimidazole.

Experimental Workflow: Validating Tautomeric Equivalence

To rigorously prove that samples labeled as "5-bromo" and "6-bromo" are identical, we employ a self-validating protocol using Variable-Temperature NMR (VT-NMR) and Differential Scanning Calorimetry (DSC).

Causality of Experimental Choices: We use VT-NMR as an internal control. At room temperature, rapid exchange averages the NMR signals. By cooling the sample, we slow the proton exchange, causing the signals to decoalesce. This proves the existence of the dynamic equilibrium before we introduce the sample to the DSC furnace to observe the identical melting peaks.

Step-by-Step Methodology
  • Sample Preparation :

    • Obtain high-purity samples commercially labeled as 5-bromo-2-methylsulfanyl-1H-benzimidazole and this compound.

  • Solution Phase Verification (VT-NMR) :

    • Dissolve 10 mg of each sample in 0.5 mL of a low-freezing deuterated solvent mixture (e.g., THF-d8/DMF-d7).

    • Acquire 1H-NMR spectra at room temperature (25 °C). The spectra for both bottles will be completely identical, showing averaged signals for the aromatic protons.

    • Self-Validation Step: Cool the NMR probe to -50 °C. The averaged signals will decoalesce into two distinct sets of peaks representing the frozen 5-bromo and 6-bromo tautomers, proving the dynamic equilibrium.

  • Solid-State Thermal Analysis (DSC) :

    • Weigh 2-3 mg of each sample into separate standard aluminum pans.

    • Seal the pans and place them in the DSC furnace.

    • Heat the samples from 25 °C to 250 °C at a controlled rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Interpretation :

    • Both thermograms will exhibit a sharp endothermic peak at the exact same temperature. This confirms that regardless of the initial solid-state packing, both samples melt into the identical tautomeric liquid.

Visualizing the Validation Workflow

Workflow Step1 Sample Acquisition (Labeled '5-Bromo' & '6-Bromo') Step2 Variable-Temperature NMR (VT-NMR) Confirm dynamic equilibrium in solution Step1->Step2 Step3 Differential Scanning Calorimetry (DSC) Heat at 10 °C/min under N2 Step1->Step3 Step4 Thermogram Analysis Observe identical endothermic melting peaks Step2->Step4 Step3->Step4

Experimental workflow using VT-NMR and DSC to validate tautomeric equivalence.

References

  • Source: Macromolecules (ACS Publications)
  • This compound (C8H7BrN2S)
  • Benzene and imidazole ring fusion and imidazole–benzimidazole tautomerism Source: ResearchGate URL

Sources

crystal structure data for 2-methylsulfanyl-1H-benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of 2-methylsulfanyl-1H-benzimidazole (2-MTB) derivatives is critical for researchers engaged in structure-based drug design. The benzimidazole scaffold is a privileged pharmacophore, exhibiting broad-spectrum pharmacological activities, including antiviral, antifungal, and antihelminthic properties. However, the true utility of these derivatives lies in their solid-state behavior—specifically, how functional group substitutions dictate supramolecular assembly, solubility, and target-binding affinity.

This guide objectively compares the crystallographic performance, structural motifs, and interaction networks of a targeted N-substituted derivative against the parent scaffold and a clinically approved alternative. By analyzing these crystal structures, drug development professionals can better predict the physicochemical properties of novel benzimidazole analogs.

Comparative Structural Analysis of Benzimidazole Derivatives

To understand the impact of functionalization on crystal packing, we compare three distinct structural classes:

The Parent Scaffold: 2-Methylsulfanyl-1H-benzimidazole The unsubstituted parent compound relies primarily on simple N–H···N hydrogen bonding. Because the imidazole ring contains both a hydrogen bond donor (N-H) and an acceptor (C=N), it typically forms linear chains or simple dimers in the solid state [1]. While stable, this limited interaction profile restricts the structural diversity required for complex protein-ligand interactions.

The Target Product: 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol By introducing a hydroxyethyl group at the N1 position, the crystallization behavior is radically transformed. The asymmetric unit of this derivative contains two independent molecules. Instead of simple chains, the molecules utilize O–H···N hydrogen bonds to form highly stable


 centrosymmetric tetramers [2]. This structural complexity provides a superior model for understanding how flexible, polar side chains can drive multidimensional lattice assembly.

The Clinical Alternative: Triclabendazole (PDB: 7ERI) Triclabendazole (6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole) is an FDA-approved antihelminthic drug [3]. The addition of bulky, electron-withdrawing halogen and phenoxy groups completely disrupts the planar stacking seen in simpler derivatives. Co-crystallization data (e.g., with the V30M-TTR protein) reveals that triclabendazole relies on hydrophobic packing and weaker halogen bonds to anchor itself within deep protein binding pockets, rather than forming extensive hydrogen-bonded networks [4].

Quantitative Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters and non-covalent interactions that differentiate these three derivatives.

Parameter2-Methylsulfanyl-1H-benzimidazole (Parent)2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol (Target)Triclabendazole (Clinical Alternative)
Molecular Formula



Molecular Weight 164.23 g/mol 208.28 g/mol 359.6 g/mol
Primary H-Bonding Motif N–H···N (Linear chains)O–H···N (

Tetramers)
Minimal (Hydrophobic/Halogen driven)
Secondary Interactions Weak

stacking
C–H···O chains,

stacking
Halogen bonding, C–H···


Centroid Distance
~3.8 - 4.0 Å3.719 Å and 4.075 ÅVariable (Target-dependent)
Pharmacological Context Chemical precursor / ScaffoldExperimental antifungal/antiviralFDA-Approved Antihelminthic

Mechanistic Insights into Supramolecular Assembly

The structural superiority of the N-substituted ethanol derivative lies in its diverse interaction network.

Tetramer Formation via Graph-Set Theory: The formation of the


 tetramer is a self-validating thermodynamic sink. In graph-set notation, 

denotes a ring (R) composed of 4 hydrogen bond donors and 4 acceptors, spanning 28 atoms. The hydroxyethyl oxygen acts as both a donor and an acceptor, satisfying the energetic requirements of the lattice and forcing the molecules into a highly ordered, centrosymmetric arrangement [2].

Lattice Stabilization: Once the tetramers form, they are interlinked by symmetric C–H···O hydrogen bonds, creating an infinite zigzag chain along the crystallographic c-axis. This is further stabilized by


 stacking between parallel imidazole rings (centroid-centroid distances of 3.719 Å and 4.075 Å). This cooperative interplay of strong and weak forces makes this derivative an excellent candidate for stable solid-state formulation.

Assembly Monomer Asymmetric Unit (Two Independent Molecules) HBond O-H···N Hydrogen Bonds (Directional Assembly) Monomer->HBond Tetramer R4,4(28) Centrosymmetric Tetramers HBond->Tetramer PiStack π-π Stacking (Centroid Dist: 3.719 Å & 4.075 Å) Tetramer->PiStack CH_O Symmetric C-H···O Hydrogen Bonds Tetramer->CH_O Lattice Zigzag Infinite Chain (3D Crystal Lattice) PiStack->Lattice CH_O->Lattice

Caption: Supramolecular assembly pathway driven by non-covalent interactions in the lattice.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis, crystallization, and structural validation of the target derivative and its clinical counterpart.

Protocol A: Synthesis & Crystallization of 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol

Causality Check: The use of Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent is critical here; it enhances the nucleophilicity of the benzimidazole nitrogen while dissolving the inorganic base.

  • N-Alkylation Reaction: Suspend 2-methylsulfanyl-1H-benzimidazole (1.0 g, 6.1 mmol) in 5 mL of DMSO. Add 2-chloroethanol (1.6 mL, 24.4 mmol) and potassium carbonate (

    
    , 1.68 g, 12.2 mmol).
    
  • Thermal Activation: Agitate the mixture for 30 minutes at room temperature to ensure homogeneous dispersion, then heat to 323 K (50 °C) for 24 hours. The mild heating drives the substitution without degrading the methylsulfanyl group.

  • Aqueous Quench & Extraction: Quench the reaction with 50 mL of deionized water. Extract the organic product using dichloromethane (DCM, 3 × 50 mL).

  • Purification: Wash the combined organic extracts with brine (10 g NaCl in 100 mL water) to remove residual DMSO. Dry over anhydrous

    
     and evaporate under reduced pressure.
    
  • Crystallization (Self-Validation): Dissolve the purified product in a minimal amount of DCM/ethanol. Allow for slow evaporation at ambient temperature. Validation: Inspect under a polarized light microscope; successful crystallization will yield birefringent, well-defined single crystals suitable for X-ray diffraction (XRD) [2].

Workflow R1 2-Methylsulfanyl-1H- benzimidazole Rxn N-Alkylation in DMSO (30 min RT, 24h 323K) R1->Rxn R2 2-Chloroethanol + K2CO3 R2->Rxn Ext DCM Extraction & Brine Wash Rxn->Ext Water quench Cryst Slow Evaporation Crystallization Ext->Cryst Purified Organic Phase XRD Single-Crystal X-Ray Diffraction Cryst->XRD Single Crystals

Caption: Synthesis and crystallization workflow for N-substituted benzimidazole derivatives.

Protocol B: Co-Crystallization of Triclabendazole (Protein-Ligand Complex)

Causality Check: For bulky derivatives like Triclabendazole, traditional solvent evaporation often yields amorphous powders due to steric hindrance. Co-crystallization with a target protein forces the ligand into a highly ordered conformation.

  • Complex Formation: Incubate purified target protein (e.g., V30M-TTR) at 10 mg/mL with a 5-fold molar excess of triclabendazole dissolved in 100% DMSO. Keep final DMSO concentration below 5% to prevent protein denaturation.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., PEG 4000, buffer at pH 7.5).

  • Equilibration: Seal and incubate at 293 K. The slow vapor equilibration gently brings the drop to supersaturation, allowing the bulky triclabendazole to lock into the hydrophobic pockets of the protein lattice [4].

  • Cryo-Crystallography: Harvest crystals using a nylon loop, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen (100 K) prior to XRD data collection to mitigate radiation damage.

Conclusion

While the parent 2-methylsulfanyl-1H-benzimidazole provides a foundational scaffold, its simple hydrogen-bonding network limits structural complexity. The introduction of an N-hydroxyethyl group in 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol engineers a highly stable, multidimensional lattice driven by


 tetramers and robust 

stacking. Conversely, bulky clinical derivatives like triclabendazole sacrifice these extensive hydrogen-bond networks in favor of hydrophobic and halogen-driven interactions tailored for specific protein-binding pockets. Understanding these crystallographic behaviors is paramount for optimizing the physicochemical properties of next-generation benzimidazole therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23539, 2-(Methylthio)benzimidazole." PubChem. [Link]

  • Akonan, L., Molou, K. Y. G., Adohi-Krou, A., Abou, A., & Tenon, A. J. (2010). "2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol." Acta Crystallographica Section E: Structure Reports Online. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 50248, Triclabendazole." PubChem. [Link]

  • Yokoyama, T., Kashihara, M., Mizuguchi, M. (2021). "Crystal structure of V30M-TTR in complex with triclabendazole." RCSB Protein Data Bank (PDB ID: 7ERI). [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole scaffold holds a privileged position in medicinal chemistry, recognized for its presence in a multitude of clinically significant molecules.[1][2] This bicyclic heterocyclic system, comprising a fusion of benzene and imidazole rings, is structurally analogous to natural purines, enabling it to interact with a wide array of biological targets with high affinity.[3][4][5] Among the vast library of benzimidazole derivatives, those featuring a bromine atom at the C6 position have garnered particular interest for their potent and diverse pharmacological activities.

This guide provides an in-depth analysis of the structure-activity relationships of 6-bromo benzimidazole analogs. We will dissect how substitutions at key positions on the benzimidazole core modulate biological outcomes, offering a comparative framework supported by experimental data to guide researchers in the design of next-generation therapeutic agents.

The Benzimidazole Core: A Versatile Pharmacophore

The therapeutic versatility of the benzimidazole ring is largely dictated by the nature and position of its substituents. The most critical positions for modification, as consistently highlighted in the literature, are the N1 and C2 positions of the imidazole ring, and the C5 and C6 positions of the fused benzene ring.[3][6][7] Understanding the impact of substitutions at these sites is fundamental to rationally designing potent and selective analogs.

SAR_Summary Core 6-Bromo Benzimidazole Core N1 N1-Substitutions (R1) Core->N1 C2 C2-Substitutions (R2) Core->C2 C6 C6-Bromo Group Core->C6 Activity Enhanced Biological Activity (Anticancer, Antimicrobial, etc.) N1->Activity Modulates Potency & Pharmacokinetics C2->Activity Governs Target Specificity C6->Activity Increases Lipophilicity & Electronic Interactions

Caption: Key SAR drivers for 6-bromo benzimidazole analogs.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the biological activities of representative 6-bromo benzimidazole analogs from various studies.

Compound Series/ReferenceKey Structural FeaturesBiological ActivityPotency (IC50 / MIC)
Thiazolo[3,2-a]benzimidazoles [8]Fused thiazole ring system, acetyl at C2, bromo at C6.AnticancerStrong cytotoxicity against colon, hepatocellular, and leukemia cells.
Benzimidazole-Triazole Hybrids [5]Triazole moiety, bromo at C5/C6.AnticancerIC50 values of 17.8 µM (MCF-7) and 10.2 µM (DU-145).
Quinolone-Benzimidazole Hybrids [9]Chloro-substituted quinoline at C2, bromo at C6.AntibacterialPotent activity against various bacterial strains.
JAK3 Inhibitors [6]Nitrile group at C6.Anti-inflammatoryPotent JAK3 inhibition at 45 nM.

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are standardized methodologies for the synthesis and biological evaluation of 6-bromo benzimidazole analogs.

Protocol 1: General Synthesis of 2-Substituted-6-Bromo-1H-Benzimidazoles

This protocol describes a common and efficient method for synthesizing the benzimidazole core via condensation, a foundational reaction in this chemical space. [7] Causality: The reaction relies on the nucleophilic attack of the amino groups of 4-bromo-o-phenylenediamine on the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent intramolecular cyclization and dehydration, often acid-catalyzed, yields the stable aromatic benzimidazole ring.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-o-phenylenediamine and 1.0 equivalent of the desired aromatic aldehyde in ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to the mixture.

  • Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Precipitation & Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted-6-bromo-1H-benzimidazole.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis_Workflow cluster_0 Synthesis Protocol A 1. Dissolve Reactants (4-bromo-o-phenylenediamine + Aldehyde) B 2. Add Acid Catalyst (e.g., p-TSA) A->B C 3. Reflux (4-8 hours) B->C D 4. Quench & Precipitate (Ice Water) C->D E 5. Filter & Wash D->E F 6. Recrystallize (Purification) E->F G 7. Characterize (NMR, MS) F->G

Caption: General workflow for the synthesis of 6-bromo benzimidazoles.

Protocol 2: In Vitro Anticancer Activity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable, high-throughput method for determining cytotoxicity and cell proliferation, making it a standard for screening potential anticancer agents. [5] Causality: The SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus, to the number of viable cells.

Step-by-Step Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6-bromo benzimidazole analogs (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Discard the treatment media and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, excess media, and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance (Optical Density) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit 50% of cell growth) for each compound.

Conclusion and Future Directions

The 6-bromo benzimidazole scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The structure-activity relationship data clearly indicates that strategic modifications at the C2 and N1 positions are paramount for optimizing biological activity. The bromine atom at C6 consistently contributes to enhanced potency across different therapeutic classes, including anticancer and antimicrobial agents. [5][10][11] Future research should focus on leveraging this SAR knowledge for the rational design of dual-action or multi-target inhibitors. The integration of computational modeling and in-silico screening can further accelerate the discovery of analogs with improved potency, selectivity, and superior pharmacokinetic profiles, paving the way for new clinical candidates.

References

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. [Link]

  • Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Publishing. [Link]

  • Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022) - Bentham Science Publishers. [Link]

  • Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities - ResearchGate. [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. [Link]

  • Structure activity relationship (SAR) of benzimidazole derivatives... - ResearchGate. [Link]

  • Synthesized potent benzimidazole analog along with their SAR for anticancer activity. - ResearchGate. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC. [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents | Scilit. [Link]

  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - MDPI. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Link]

  • Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - Research Journal of Pharmacy and Technology. [Link]

Sources

comparing reactivity of 2-methylsulfanyl vs 2-chloro benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Definitive Reactivity Guide: 2-Methylsulfanyl vs. 2-Chloro Benzimidazoles in C2-Functionalization

Introduction Benzimidazoles are privileged pharmacophores in medicinal chemistry, appearing in numerous FDA-approved drugs. Functionalizing the C2 position is a critical step in synthesizing libraries of bioactive molecules. The choice of the C2-electrophile—typically 2-chlorobenzimidazole (2-Cl-BZI) or 2-methylsulfanylbenzimidazole (2-SMe-BZI)—dictates the synthetic trajectory. As a Senior Application Scientist, I present this objective comparison guide to elucidate the mechanistic causality, quantitative performance, and self-validating protocols for these two distinct chemical warheads.

Part 1: Mechanistic Causality & Reactivity Profiles

1. 2-Chlorobenzimidazole: The Classic SNAr Electrophile 2-Cl-BZI is the traditional workhorse for Nucleophilic Aromatic Substitution (SNAr). The highly electronegative chlorine atom strongly polarizes the C2-Cl bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzimidazole ring. This facilitates the attack of nitrogen or oxygen nucleophiles (amines, alkoxides) to form a Meisenheimer-like transition state. Causality Check: While 2-Cl-BZI is highly reactive toward strong nucleophiles like piperidine or sodium methoxide, it often requires elevated temperatures (120–150 °C) or microwave irradiation for weaker nucleophiles (e.g., anilines) due to the inherent electron-rich nature of the benzimidazole core, which partially repels incoming nucleophiles[1].

2. 2-Methylsulfanylbenzimidazole: The Versatile Precursor Unlike chlorine, the methylsulfanyl (-SMe) group is a poor leaving group for direct SNAr due to the lower electronegativity of sulfur and a polarizability mismatch. However, 2-SMe-BZI offers orthogonal reactivity modes that solve problems 2-Cl-BZI cannot:

  • Liebeskind-Srogl Cross-Coupling: 2-SMe-BZI undergoes transition-metal-catalyzed C-C bond formation with boronic acids under neutral conditions[2]. Causality Check: The reaction relies on a dual-metal system. A thiophilic Cu(I) co-catalyst (like CuTC) coordinates to the sulfur atom, polarizing the C-S bond and enabling oxidative addition by a Pd(0) catalyst. This avoids the harsh basic conditions required in standard Suzuki couplings[3].

  • Oxidative Activation (The "Chemical Warhead"): 2-SMe-BZI can be oxidized to 2-methylsulfonylbenzimidazole (2-SO2Me-BZI). The sulfone moiety is an exceptionally potent electron-withdrawing group and a superior leaving group compared to chlorine[4]. This "activate-on-demand" strategy allows for SNAr with highly sterically hindered or weak nucleophiles at room temperature[5].

Part 2: Quantitative Performance Comparison

The following table synthesizes experimental data comparing the reactivity of both scaffolds across standard transformations.

Reaction TypeNucleophile / Partner2-Cl-BZI Performance2-SMe-BZI Performance2-SO2Me-BZI (Oxidized)
Direct SNAr Piperidine (Secondary Amine)High Yield (85%) 120 °C, 12h, DMFLow Yield (<10%) 120 °C, 12h, DMFExcellent Yield (95%) 25 °C, 2h, THF
Direct SNAr Aniline (Weak Amine)Moderate Yield (50%) 150 °C, 24h, neatNo Reaction High Yield (80%) 80 °C, 6h, DMF
Cross-Coupling Phenylboronic AcidModerate (60%) Suzuki (Pd, Base, 100 °C)High Yield (88%) Liebeskind-Srogl (Pd/Cu, Neutral, 80 °C)N/A (Prone to reduction)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a mechanistic checkpoint to verify success before proceeding.

Protocol A: Standard SNAr of 2-Cl-BZI with Piperidine

  • Setup: In an oven-dried Schlenk flask, dissolve 2-Cl-BZI (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add piperidine (3.0 mmol, 3 equiv) and K2CO3 (2.0 mmol). Causality: Excess amine and base neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophile.

  • Reaction: Heat the mixture to 120 °C for 12 hours under N2.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The 2-Cl-BZI spot (higher Rf) should disappear completely, replaced by a highly UV-active, lower Rf spot corresponding to the product.

  • Workup: Quench with H2O, extract with EtOAc, wash with brine to remove DMF, dry over Na2SO4, and concentrate.

Protocol B: Liebeskind-Srogl Coupling of 2-SMe-BZI [2]

  • Setup: In a glovebox, charge a vial with 2-SMe-BZI (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 mmol).

  • Solvent: Add degassed THF (10 mL). Causality: Anaerobic conditions are critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Reaction: Stir at 65 °C for 18 hours.

  • Validation Checkpoint: The reaction mixture will change from a pale yellow suspension to a dark brown/black mixture as the Cu-thiolate precipitates and the Pd cycle turns over.

  • Workup: Filter through a pad of Celite to remove the insoluble Cu-thiolate salts. Concentrate and purify via flash chromatography.

Protocol C: Oxidation-SNAr Sequence for 2-SMe-BZI [4][5]

  • Oxidation: Dissolve 2-SMe-BZI (1.0 mmol) in DCM (10 mL) at 0 °C. Slowly add mCPBA (2.2 mmol). Stir for 4 hours at room temperature.

  • Validation Checkpoint: 1H NMR of the crude aliquot must show a quantitative shift of the S-CH3 singlet from ~2.7 ppm (thioether) to ~3.3 ppm (sulfone).

  • SNAr: Isolate the 2-SO2Me-BZI. Dissolve in THF (5 mL), add a weak nucleophile (e.g., aniline, 1.2 mmol) and DIPEA (1.5 mmol). Stir at 25 °C for 2 hours. Causality: The extreme electron-withdrawing nature of the sulfone lowers the activation energy barrier, allowing this reaction to proceed at room temperature and preserving sensitive functional groups.

Part 4: Visualizing the Decision Matrix and Mechanisms

The following diagrams map the logical workflows and mechanistic pathways for these transformations.

G Start Select C2-Electrophile Cl 2-Chloro-BZI Start->Cl Standard SNAr SMe 2-Methylsulfanyl-BZI Start->SMe Cross-Coupling / Tunable SNAr Direct SNAr (Amines/Alkoxides) Cl->SNAr LS Liebeskind-Srogl (Arylboronic Acids) SMe->LS Pd/Cu Catalysis Ox Oxidation to Sulfone (Weak Nucleophiles) SMe->Ox mCPBA / H2O2 Ox->SNAr Enhanced SNAr

Logical decision matrix for selecting between 2-Cl-BZI and 2-SMe-BZI electrophiles.

Mechanism A 2-SMe-BZI B Cu(I) Coordination (Thiophilic activation) A->B C Pd(0) Oxidative Addition (C-S bond cleavage) B->C D Transmetalation (from Aryl-B(OH)2) C->D E Reductive Elimination (C2-Aryl BZI) D->E

Mechanistic pathway of the Liebeskind-Srogl cross-coupling reaction.

References

  • Title: Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives: Nucleophilic substitution in the imidazole ring. Source: Longdom Publishing URL: [Link]

  • Title: The Liebeskind–Srogl Cross-Coupling Reaction and its Synthetic Applications. Source: Angewandte Chemie International Edition (via Amanote / NIH) URL: [Link]

  • Title: Liebeskind–Srogl coupling. Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: INNOVATIVE APPROACHES TO CANCER THERAPY (AMS Dottorato). Source: University of Bologna (Alma Mater Studiorum) URL: [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the 2-Methylsulfanyl Group in Benzimidazole Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Optimizing a Privileged Scaffold

The benzimidazole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among these, drugs targeting gastric acid secretion, the proton pump inhibitors (PPIs), are prominent examples.[3] A key structural feature in many first-generation PPIs like omeprazole and lansoprazole is the 2-methylsulfanyl (or the corresponding methylsulfinyl) group.[3][4] This group is integral to the mechanism of action but also presents metabolic liabilities, primarily through oxidation.[5] This guide provides an in-depth comparison of bioisosteric replacement strategies for the 2-methylsulfanyl group, offering researchers field-proven insights and experimental data to guide rational drug design. The thoughtful application of bioisosterism allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties to enhance efficacy, selectivity, and pharmacokinetic profiles.[6][7][8]

The Strategic Role and Metabolic Liability of the 2-Methylsulfanyl Group

In the context of PPIs, the benzimidazole scaffold and its substituents are crucial for activity.[4] These drugs are prodrugs that, in the acidic environment of the stomach's parietal cells, undergo a molecular rearrangement to form a reactive sulfenamide intermediate.[3][9] This active species then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function.[3][9][10] The sulfur atom of the 2-methylsulfinyl group is central to this mechanism.

However, this sulfur atom is also a primary site for metabolic oxidation by cytochrome P450 enzymes in the liver, leading to the formation of sulfoxide and sulfone metabolites.[5] This metabolic pathway can result in rapid clearance and variable patient response. For instance, in vitro studies with human liver microsomes have shown that 2-alkylsulfanyl imidazole compounds can undergo rapid oxidation, with half-lives as short as 32.7 minutes.[5] This metabolic instability is a key driver for seeking bioisosteric replacements that can maintain or improve biological activity while offering a more robust pharmacokinetic profile.[5]

Core Bioisosteric Replacement Strategies

The goal of replacing the 2-methylsulfanyl group is to mitigate its metabolic liabilities without compromising the compound's ability to inhibit the target. This involves selecting replacements that mimic its size, shape, and electronic properties.[8] Below are common strategies with supporting rationale.

Bioisosteric ReplacementRationale & Key Effects
Alkoxy Groups (-OR) Rationale: Oxygen is isosteric with sulfur to a degree, but less prone to metabolic oxidation. This can improve metabolic stability. Effects: Can alter electronic properties and hydrogen bonding potential, potentially impacting target binding and solubility.
Amino Groups (-NRR') Rationale: The amino group can serve as a hydrogen bond donor/acceptor, potentially forming new interactions with the target protein. Effects: Significantly alters basicity (pKa) and polarity, which can affect cell permeability and bioavailability.[11][12]
Alkyl/Aryl Groups (-R) Rationale: A direct carbon linkage removes the metabolically labile sulfur atom entirely. Effects: This is a non-classical bioisosteric replacement that significantly changes the local electronics and geometry. It can lead to vastly improved metabolic stability.[5]
Fluorinated Alkylthio (-SCH₂CF₃) Rationale: The electron-withdrawing fluorine atoms can shield the sulfur from metabolic oxidation. Effects: Increases lipophilicity and can alter the pKa of the benzimidazole core, potentially affecting accumulation in the acidic parietal cells.

Comparative Analysis: A Case Study in Metabolic Stability

A compelling example of successful bioisosteric replacement comes from research on p38α MAP kinase inhibitors, which share a substituted imidazole core, a close relative of benzimidazole. Studies on the inhibitor ML3403, which features a 2-methylthio group, revealed rapid oxidation to the sulfoxide as the primary metabolic route.[5]

To address this, researchers applied a direct bioisosteric replacement of the sulfur atom with a methylene (-CH₂) group.[5] This seemingly simple change from a 2-alkylsulfanyl to a 2-alkylimidazole derivative resulted in a dramatic improvement in metabolic stability.

Compound2-Substituent% Biotransformation (4h, HLM)Target Binding Affinity (vs. Original)
ML3403 (Parent) -S-CH₃>95% (t½ = 32.7 min)Baseline
Analog 1 -CH₂-CH₃20%~4-fold increase
LN950 (Parent) -S-CH₂CH₂OH>95% (t½ < 10 min)Baseline
Analog 2 -CH₂-CH₂CH₂OH10%~4-fold increase
(Data synthesized from Kammerer et al., 2017)[5]

Causality Behind the Improvement: The replacement of the sulfur atom with a methylene group removes the primary site of oxidation.[5] The C-C bond is significantly more stable to metabolic enzymes than the C-S bond.[5] This single-atom swap led to a remarkable increase in stability, with the 2-alkyl analogs showing only 10-20% biotransformation after 4 hours of incubation with human liver microsomes, compared to the rapid metabolism of their 2-alkylsulfanyl counterparts.[5] Intriguingly, this modification also led to a 4-fold increase in binding affinity for the target kinase, demonstrating that bioisosteric replacement can simultaneously solve pharmacokinetic issues and improve pharmacodynamics.[5]

Experimental Protocols

To aid researchers in applying these concepts, we provide validated, step-by-step protocols for the synthesis of a key intermediate and a critical in vitro assay.

Protocol 1: Synthesis of 2-Substituted Benzimidazole Derivatives

This protocol outlines a general method for synthesizing 2-aminobenzimidazoles, which are versatile starting materials for further derivatization.[13][14]

Objective: To synthesize a 2-aminobenzimidazole scaffold from o-phenylenediamine.

Methodology:

  • Step 1: Cyclization with Thiourea Precursor.

    • In a round-bottom flask, dissolve o-phenylenediamine (1 eq.) in a suitable solvent such as ethanol.

    • Add an N-substituted thiourea (1.1 eq.) and a cyclizing agent like mercuric oxide (HgO) or lead oxide (PbO).[13]

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The cyclizing agent facilitates the ring closure by acting as a sulfur scavenger, leading to the formation of a carbodiimide intermediate which then cyclizes to form the 2-aminobenzimidazole core.[13]

  • Step 2: Work-up and Purification.

    • After cooling, filter the reaction mixture to remove the metal sulfide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude product in an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting solid by recrystallization or column chromatography to yield the desired 2-aminobenzimidazole derivative.[13][15]

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This assay is the gold standard for evaluating the potency of potential PPIs. It directly measures the inhibition of the target enzyme isolated from gastric tissue.[10][16][17]

Objective: To determine the IC₅₀ value of a test compound against gastric H+/K+-ATPase.

Methodology:

  • Preparation of H+/K+-ATPase.

    • Isolate gastric microsomes containing the H+/K+-ATPase enzyme from sheep or pig gastric mucosa.[16] This is typically done through a series of homogenization and differential centrifugation steps.

    • Determine the protein concentration of the final enzyme preparation using a standard method (e.g., Bradford assay).

  • Enzyme Inhibition Assay.

    • Pre-incubate the enzyme preparation with various concentrations of the test compound (or standard, like omeprazole) in a Tris-HCl buffer (pH 7.4) for a defined period (e.g., 30-60 minutes) at 37°C.[18]

    • Rationale: This pre-incubation allows the compound, particularly for irreversible inhibitors like PPIs, to bind to and inactivate the enzyme.

  • Measurement of ATPase Activity.

    • Initiate the enzymatic reaction by adding ATP (e.g., 2mM) to the mixture, which also contains MgCl₂ and KCl.[16]

    • Incubate for 30 minutes at 37°C.

    • Terminate the reaction by adding ice-cold trichloroacetic acid.[18]

    • Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, measuring absorbance at a specific wavelength (e.g., 640 nm).[16]

  • Data Analysis.

    • The amount of Pi released is directly proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]

Visualizing the Strategy and Workflow

To better illustrate the concepts discussed, the following diagrams outline the core structures and decision-making workflows.

cluster_0 Benzimidazole Core Structure cluster_1 Key Functional Groups benzimidazole Benzimidazole Scaffold (Positions Highlighted) structure A 2-Methylsulfanyl (-SCH3) Metabolically Labile B Bioisosteric Replacements -OR, -NRR', -CH2R A->B Replacement Strategy

Caption: Core benzimidazole scaffold and key functional groups.

G start Identify Lead Compound (e.g., with 2-SCH3 group) analyze Analyze Liabilities (Metabolic Instability, PK Issues) start->analyze select Select Bioisostere (-OR, -NRR', -CH2R, etc.) analyze->select synthesize Synthesize Analog Library select->synthesize test Comparative In Vitro / In Vivo Testing (Potency, Stability, PK) synthesize->test evaluate Evaluate Data (SAR, SMR) test->evaluate evaluate->select Iterate candidate Improved Candidate (Optimized Properties) evaluate->candidate Success

Caption: Drug development workflow for bioisosteric replacement.

Conclusion and Future Outlook

The bioisosteric replacement of the 2-methylsulfanyl group in benzimidazole drugs is a proven and powerful strategy to overcome metabolic liabilities and enhance overall drug-like properties. As demonstrated, replacing the sulfur atom with groups such as alkyls, alkoxys, or amines can lead to significant improvements in metabolic stability and, in some cases, even boost potency. The key to success lies in a rational, data-driven approach: identifying the specific liability, selecting an appropriate bioisostere based on physicochemical principles, and validating the design through rigorous synthesis and comparative testing. As our understanding of drug metabolism and target biology deepens, novel and more sophisticated bioisosteric replacements will undoubtedly emerge, further empowering medicinal chemists to design safer and more effective benzimidazole-based therapeutics.

References

  • Anonymous. (1985). Structure activity relationships of substituted benzimidazoles. Scand J Gastroenterol Suppl., 108:15-22.
  • Anonymous. (n.d.).
  • Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives.
  • Anonymous. (2023, November 7).
  • Anonymous. (n.d.). Structure of proton pump inhibitors (PPIs) that contain benzimidazole,...
  • Spasov, A. A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258.
  • Yartsev, A. (2013-2025). Proton pump inhibitors as a class. Deranged Physiology.
  • Anonymous. (2020, September 1). Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds. MDPI.
  • Anonymous. (n.d.).
  • Anonymous. (2002, May 15).
  • Anonymous. (n.d.). Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)
  • Anonymous. (2018, October 20).
  • Anonymous. (n.d.).
  • Kammerer, C., et al. (2017, October 14). From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors.
  • Anonymous. (2016, October 24). In vitro H+ -K + ATPase inhib... Asian Journal of Pharmacy and Pharmacology.
  • Khan, S. A., & Farooqui, M. (2021).
  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Al-Ostath, A. I. M., et al. (2025, December 19).
  • Anonymous. (n.d.). Bioisosteric Replacements. Chemspace.
  • Patani, G. A., & LaVoie, E. J. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Adinortey, M. B., et al. (2018). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis rotundifolia, and In silico PASS Prediction of its isolated compounds. Journal of Natural Science, Biology and Medicine, 9(1), 47-53.

Sources

A Comparative Analysis of Cytotoxic Potency: 6-bromo-2-methylsulfanyl-1H-benzimidazole versus Cisplatin

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the cytotoxic potency of the investigational compound 6-bromo-2-methylsulfanyl-1H-benzimidazole against the well-established chemotherapeutic agent, cisplatin. While direct comparative studies on this specific benzimidazole derivative are not extensively documented in publicly available literature, this guide synthesizes existing data on related benzimidazole compounds and cisplatin to offer a comprehensive overview for the research community.

Introduction to the Contenders

Cisplatin , or cis-diamminedichloroplatinum(II), has been a cornerstone of cancer chemotherapy for decades. Its broad-spectrum activity against a range of solid tumors has established it as a reference drug in both clinical practice and preclinical research. However, its clinical utility is often hampered by significant side effects and the development of drug resistance.

The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a variety of biological targets, leading to a wide range of therapeutic effects, including anticancer activity.[2][3] The specific derivative, This compound , is a subject of interest due to the known contribution of halogen and methylsulfanyl substitutions to the biological activity of heterocyclic compounds.

Mechanisms of Cytotoxic Action: A Tale of Two Strategies

The cytotoxic mechanisms of cisplatin and benzimidazole derivatives are fundamentally different, reflecting their distinct chemical structures and cellular targets.

Cisplatin's primary mode of action is the formation of covalent adducts with DNA. After entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. This activated form of cisplatin then binds to the N7 position of purine bases in DNA, primarily guanine. This binding leads to the formation of intrastrand and interstrand cross-links, which distort the DNA double helix. These DNA adducts obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2]

Benzimidazole derivatives, on the other hand, exhibit a more diverse range of anticancer mechanisms. Their cytotoxic effects can be attributed to several actions, including:

  • Inhibition of Tubulin Polymerization: Many benzimidazole compounds, similar to vinca alkaloids and taxanes, interfere with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting the polymerization of tubulin, these compounds disrupt cell division, leading to mitotic arrest and apoptosis.[1][4]

  • DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can insert themselves between the base pairs of DNA (intercalation) or inhibit the activity of topoisomerase enzymes.[1][2] Topoisomerases are crucial for resolving DNA supercoiling during replication and transcription, and their inhibition leads to DNA damage and cell death.

  • Kinase Inhibition: The benzimidazole scaffold is found in several kinase inhibitors. These compounds can target specific protein kinases that are overactive in cancer cells and play a critical role in tumor growth and proliferation.[5]

  • Induction of Apoptosis: Benzimidazole derivatives can induce apoptosis through various signaling pathways, often involving the modulation of pro-apoptotic and anti-apoptotic proteins.[6]

cluster_0 Cisplatin cluster_1 Benzimidazole Derivatives Cisplatin_Entry Cisplatin Enters Cell Aquation Aquation Cisplatin_Entry->Aquation DNA_Binding Binds to DNA (N7 of Guanine) Aquation->DNA_Binding DNA_Adducts Forms DNA Adducts (Intra/Interstrand Cross-links) DNA_Binding->DNA_Adducts Replication_Block Blocks DNA Replication & Transcription DNA_Adducts->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis_Cis Apoptosis Cell_Cycle_Arrest->Apoptosis_Cis Benz_Entry Benzimidazole Enters Cell Tubulin_Inhibition Inhibition of Tubulin Polymerization Benz_Entry->Tubulin_Inhibition DNA_Intercalation DNA Intercalation / Topoisomerase Inhibition Benz_Entry->DNA_Intercalation Kinase_Inhibition Kinase Inhibition Benz_Entry->Kinase_Inhibition Mitotic_Arrest Mitotic Arrest Tubulin_Inhibition->Mitotic_Arrest Apoptosis_Benz Apoptosis Mitotic_Arrest->Apoptosis_Benz DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage DNA_Damage->Apoptosis_Benz Signal_Block Blocks Pro-Survival Signaling Kinase_Inhibition->Signal_Block Signal_Block->Apoptosis_Benz

Comparative signaling pathways of Cisplatin and Benzimidazole derivatives.

Comparative Cytotoxic Potency: An Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Cisplatin:

The cytotoxic potency of cisplatin has been extensively evaluated against a wide array of human cancer cell lines. It is important to note that the reported IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions, such as the specific cell line used, exposure time, and the assay employed for measuring cell viability.

Cell LineCancer TypeReported IC50 Range (µM)
MCF-7Breast Adenocarcinoma5.30 - 37.32
HCT-116Colorectal CarcinomaNot specified in provided results
A549Lung Carcinoma15.80
HepG2Hepatocellular Carcinoma15.58

This compound and Related Derivatives:

While specific IC50 values for this compound were not found in the reviewed literature, studies on other bromo-substituted and 2-methylsulfanyl benzimidazole derivatives provide insights into the potential potency of this compound class. The cytotoxic activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.

Benzimidazole DerivativeCancer Cell LineIC50 (µg/mL)
Benzimidazole 2 (unspecified structure)HCT-11616.18 ± 3.85
Benzimidazole 2 (unspecified structure)MCF-730.29 ± 6.39
Benzimidazole 4 (unspecified structure)MCF-78.86 ± 1.10
Benzimidazole 4 (unspecified structure)HCT-11624.08 ± 0.31
2-methyl-1H-benzimidazoleBrine Shrimp Lethality Assay (LC50)0.42
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneMCF-75.30 µM

It is evident that some benzimidazole derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar range.[6][7] However, without direct experimental data for this compound, a definitive comparison of its potency against cisplatin cannot be made. The provided data underscores the necessity for dedicated studies to elucidate the specific cytotoxic profile of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium and maintain them in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium per well.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (this compound and cisplatin) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[10]

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software.

Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Compound_Treatment Treat Cells with Compounds Incubate_24h->Compound_Treatment Incubate_Exposure Incubate for Exposure Time (e.g., 48h) Compound_Treatment->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Analyze Data & Determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-bromo-2-methylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-bromo-2-methylsulfanyl-1H-benzimidazole. As a brominated heterocyclic compound, its handling and disposal are governed by stringent regulations to protect laboratory personnel and the environment. This document synthesizes regulatory mandates with field-proven best practices to ensure your disposal process is both safe and scientifically sound.

Hazard Profile and Regulatory Imperative

This compound must be treated as a hazardous chemical. While a specific Safety Data Sheet (SDS) may not be readily available, its classification as a brominated organic compound and a benzimidazole derivative informs the necessary precautions.[1][2] The U.S. Environmental Protection Agency (EPA) regulates such chemical wastes under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management program.[3][4][5] This means waste must be tracked from generation to final disposal.[6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures, proper labeling, and worker training to minimize exposure risks.[4][7]

Key Principles of Compliance:

  • Prohibition of Sewer/Trash Disposal: Never dispose of this chemical or its containers in the regular trash or down the drain.[3][4][8]

  • Hazardous Waste Classification: Due to its chemical nature, it falls under the category of hazardous waste, likely requiring management as a halogenated organic compound.[1][9]

  • Professional Disposal: All waste containing this compound must be handled by a licensed hazardous waste disposal service.[3]

The Cornerstone of Safety: Waste Segregation

Proper segregation is the most critical step in managing waste for this compound. Co-mingling with incompatible waste streams can lead to dangerous chemical reactions or the formation of highly toxic byproducts, such as brominated dioxins, during the incineration process.[1] All waste streams must be collected separately at the point of generation.[4]

Waste Stream CategoryDescription & ExamplesRationale
Halogenated Organic Waste Pure this compound, solutions in organic solvents (e.g., dichloromethane, chloroform), reaction mixtures.This is the primary waste category.[9] Separating halogenated compounds is essential for proper high-temperature incineration and prevents contamination of other solvent recycling streams.[1][9]
Aqueous Waste Aqueous solutions from extractions or washes containing trace or dissolved amounts of the compound.Aqueous waste containing hazardous chemicals must be collected separately and cannot be disposed of down the drain.[1]
Contaminated Solid Waste Gloves, weighing paper, pipette tips, silica gel, filter paper used during handling.These items are considered hazardous solid waste and must be collected in a designated, lined container to prevent exposure and environmental release.[1]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step logically follows from the principles of chemical safety and regulatory compliance.

Step 1: Don Personal Protective Equipment (PPE)

  • Action: Before handling the chemical or its waste, put on appropriate PPE.

  • Details: This must include nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[10]

  • Causality: This compound is presumed to be an irritant and potentially harmful upon contact or inhalation.[11][12] PPE is the primary barrier to prevent personal exposure.

Step 2: Prepare the Waste Collection Area

  • Action: Designate a specific area within the laboratory for waste accumulation, known as a Satellite Accumulation Area (SAA).[6]

  • Details: This area should be under the control of laboratory personnel and ideally within a ventilated fume hood or a designated, vented cabinet.[1][6] Use secondary containment trays to capture any potential leaks from the primary waste containers.[1][13]

  • Causality: A designated and properly equipped SAA minimizes the risk of spills spreading and ensures that hazardous vapors do not accumulate in the laboratory environment.[1][4]

Step 3: Waste Collection and Containerization

  • Action: Use separate, appropriate containers for each of the three waste streams identified in Section 2.

  • Details:

    • Halogenated Organic Waste: Collect in a chemically resistant (e.g., borosilicate glass or HDPE) container with a secure, screw-top cap.

    • Aqueous Waste: Collect in a similar, clearly marked container. Do not mix with organic waste.[1]

    • Contaminated Solid Waste: Collect in a sturdy, lined container or a dedicated hazardous waste bag.

  • Causality: Containers must be chemically compatible with the waste to prevent degradation and leaks.[4] Secure closures are mandated by OSHA to prevent spills and vapor release.[4]

Step 4: Proper Labeling of Waste Containers

  • Action: Immediately label each waste container upon starting accumulation.

  • Details: The label must, at a minimum, include the words "Hazardous Waste" and a full list of the chemical constituents (no formulas or abbreviations).[4][6]

  • Causality: Clear, accurate labeling is an EPA and OSHA requirement.[4][6] It ensures that all personnel are aware of the container's contents and associated hazards, which is critical for safe handling, storage, and final disposal.

Step 5: Temporary Storage in the Laboratory (SAA)

  • Action: Store the labeled, closed waste containers in the designated SAA.

  • Details: Keep containers closed at all times except when adding waste.[1] Adhere to your institution's volume and time limits for SAAs (e.g., up to 55 gallons, with specific time limits for transfer once full).[6]

  • Causality: Keeping containers closed prevents the release of hazardous vapors.[1] Adherence to institutional policies ensures compliance with EPA regulations regarding the quantity of waste that can be stored in a lab before being moved to a central accumulation area.[6]

Step 6: Arranging for Final Disposal

  • Action: Contact your institution's Environmental Health & Safety (EHS) office for waste pickup.

  • Details: Follow their specific procedures for requesting a pickup. Do not attempt to dispose of the waste through any other channel.

  • Causality: Final disposal of hazardous waste must be conducted by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure it is managed in an environmentally sound manner, typically via high-temperature incineration for halogenated compounds.[3][14]

Emergency Procedures: Spill and Exposure

Immediate and correct action is vital in an emergency.

Minor Spill Containment:

  • Alert personnel in the immediate vicinity.

  • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using non-sparking tools and place it into your "Contaminated Solid Waste" container.[15]

  • Wipe the area with a suitable solvent (e.g., ethanol) and then soap and water. Collect all cleaning materials as contaminated solid waste.

  • Report the spill to your laboratory supervisor or EHS office.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[15] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with this compound.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: In-Lab Management cluster_2 Phase 3: Final Disposition A Waste Generation (6-bromo-2-methylsulfanyl -1H-benzimidazole) B Characterize & Segregate A->B C1 Halogenated Organic Liquid B->C1  Organic Solvents,  Pure Compound C2 Contaminated Aqueous Liquid B->C2  Aqueous Workup,  Washings C3 Contaminated Solid Waste B->C3  Gloves, Tips,  Silica Gel D Containerize in Separate, Chemically-Compatible Vessels C1->D C2->D C3->D E Label Container: 'Hazardous Waste' + Full Chemical Names D->E F Store in Designated SAA (Secondary Containment, Container Closed) E->F G Waste Full or Time Limit Reached? F->G G->F No H Contact EHS for Pickup G->H Yes I Professional Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Material Safety Data Sheet - Benzimidazole, 98%. (2005, October 3). Cole-Parmer.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). FacilityBot.
  • This compound | 303140-06-9. ECHEMI.
  • SAFETY DATA SHEET. (2026, February 23). CymitQuimica.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole - Safety D
  • Hazardous Waste and Disposal. American Chemical Society.
  • Pharmaceutical Waste Guidance. Florida Department of Environmental Protection.
  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm.
  • SAFETY DATA SHEET - 2-Bromo-1H-imidazole. (2014, January 9). Fisher Scientific.
  • OSHA Chemical Storage Requirements. (2024, December 31). U.S.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • SAFETY DATA SHEET - 5-Bromo-1H-benzimidazole. (2009, January 21). Fisher Scientific.
  • hazardous waste segreg
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
  • EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. (2015, October 30). Dykema.

Sources

Personal protective equipment for handling 6-bromo-2-methylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 6-Bromo-2-methylsulfanyl-1H-benzimidazole

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly functionalized heterocyclic building blocks. This compound is a critical intermediate in medicinal chemistry, but its specific functional groups dictate a rigorous, tailored approach to Personal Protective Equipment (PPE) and laboratory logistics.

This guide moves beyond a standard Safety Data Sheet (SDS). It is designed to explain the causality behind our safety protocols, ensuring that your laboratory team understands not just what to wear, but why it is necessary.

Chemical Profile & Quantitative Data

Before designing a safety protocol, we must establish the physical and quantitative baseline of the compound[1].

PropertyValue
Chemical Name This compound
CAS Number 303140-06-9[1]
Molecular Formula C8H7BrN2S[2]
Molecular Weight 243.13 g/mol [1]
Monoisotopic Mass 241.95 Da[2]
Physical State Crystalline Solid
Optimal Storage 2-8°C, desiccated under inert atmosphere (Ar/N2)

Mechanistic Hazard Assessment: The Causality of Risk

To select the appropriate PPE, we must analyze the molecule's structural components and how they interact with human biology and laboratory environments[3].

  • The Bromine Atom (C6 Position): Halogenation significantly increases the lipophilicity (LogP) of the benzimidazole scaffold. If the compound contacts unprotected skin—especially when dissolved in polar aprotic solvents like DMSO or DMF—the solvent acts as a permeation enhancer, dragging the lipophilic brominated core directly through the stratum corneum.

  • The Methylsulfanyl Group (C2 Position): Thioether linkages can act as mild skin sensitizers. Repeated dermal exposure without proper barrier protection can lead to allergic contact dermatitis. Furthermore, sulfur-containing compounds often possess distinct odors that can cause nausea or headaches in poorly ventilated spaces.

  • The Benzimidazole Core: Benzimidazole derivatives are known pharmacophores that can cause severe ocular irritation (H319)[3]. In its dry powder form, the compound poses a significant inhalation hazard (H335), capable of causing acute mucosal irritation in the respiratory tract[3].

Core Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, the following PPE matrix is mandatory for handling this compound.

PPE CategoryRecommended Material / SpecificationMechanistic Justification
Hand Protection (Dry) Nitrile (Minimum 0.12 mm thickness)Provides a sufficient barrier against the dry crystalline powder. Nitrile's static-dissipative properties prevent the powder from adhering to the gloves during weighing.
Hand Protection (Wet) Butyl Rubber (Minimum 0.3 mm thickness)Critical: Required when the compound is solvated in DMSO or DMF. Nitrile degrades rapidly in these solvents, which would otherwise facilitate the dermal penetration of the lipophilic brominated core.
Eye Protection Unvented Chemical Safety GogglesProtects against airborne dust and solvent splashes. Standard safety glasses are insufficient due to the severe ocular toxicity of benzimidazole derivatives[3].
Respiratory N95 / P100 Particulate RespiratorMandatory only if handling outside a certified chemical fume hood. Mitigates the inhalation of mucosal-irritating thioether particulates.
Body Protection Flame-Resistant (FR) Lab CoatProtects street clothing from the static cling of the powder and potential rapid combustion if exposed to ignition sources.

Operational Workflow & Handling Protocol

The following step-by-step methodology utilizes self-validating systems to ensure absolute containment during handling.

Workflow Start 1. Storage Retrieval (2-8°C, Ar/N2) PPE 2. PPE Donning (Nitrile/Butyl, Goggles) Start->PPE Hood 3. Fume Hood Transfer (Face Velocity >100 fpm) PPE->Hood Weigh 4. Weighing & Solvation (Anti-static Protocol) Hood->Weigh Decon 5. Decontamination (10% Bleach / EtOH) Weigh->Decon Waste 6. Waste Disposal (Halogenated Stream) Decon->Waste

Operational workflow for handling this compound safely.

Phase 1: Environmental Control & Static Mitigation
  • Action: Wipe the interior of the chemical fume hood and the analytical balance with a 70% ethanol solution using a lint-free wipe. Allow it to dry completely.

  • Causality: Brominated powders readily accumulate static charge. The evaporating ethanol slightly humidifies the local micro-environment, discharging static and preventing the powder from aerosolizing or "jumping" out of the weigh boat.

  • Self-Validation: Pass a static-eliminating gun (Zerostat) over the weigh boat. The analytical balance should read a stable 0.0000 g without drifting. If the numbers fluctuate, static or air currents are still present.

Phase 2: Transfer and Weighing
  • Action: Use a grounded, anti-static micro-spatula to transfer the compound.

  • Causality: The thioether group can impart a sticky consistency depending on ambient humidity, while the bromine adds density. A grounded spatula ensures smooth transfer without clumping or sudden drops.

  • Self-Validation: Observe the balance readout during transfer. A rapidly fluctuating mass indicates that micro-currents are aerosolizing the powder—lower the hood sash immediately to restore laminar flow.

Phase 3: Solvation and Containment
  • Action: Add the carrier solvent (e.g., DMSO) directly to the weigh boat or transfer vial while still inside the hood. Cap the vial immediately.

  • Causality: Solvating the compound entirely eliminates the inhalation hazard of the dust. However, it immediately introduces a dermal penetration hazard, requiring a shift in awareness to spill prevention.

  • Self-Validation: Visually inspect the solution. A clear, homogeneous liquid confirms complete dissolution, verifying that the primary hazard state has transitioned from respiratory to dermal.

Disposal & Decontamination Logistics

Proper logistical planning for waste is just as critical as the experimental setup.

Spill Response: If the dry powder is spilled, do not sweep it , as this will generate a highly irritating dust cloud. Instead, gently cover the spill with damp paper towels (using water or ethanol) to suppress aerosolization, then carefully wipe it up. Place the contaminated towels in a sealed, labeled container.

Waste Routing (The Causality of Halogenated Waste): All waste containing this compound must be strictly routed to the Halogenated Organic Waste stream.

  • Why? During thermal destruction (incineration), the combustion of the benzimidazole core produces toxic nitrogen oxides (NOx), while the bromine atom generates hydrobromic acid (HBr). Halogenated waste streams are specifically routed to incineration facilities equipped with alkaline scrubbers designed to neutralize HBr and sulfur oxides (SOx), preventing severe environmental toxicity and equipment corrosion.

References

To ensure the highest standards of scientific integrity and trust, the protocols and mechanistic claims in this guide are grounded in the following authoritative safety databases:

  • PubChemLite (University of Luxembourg) / NCBI - Compound Summary for this compound (C8H7BrN2S). Available at: [Link]

  • Cole-Parmer Safety Database - Material Safety Data Sheet - Benzimidazole, 98% (Hazard Identification and Target Organs). Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-methylsulfanyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
6-bromo-2-methylsulfanyl-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.